Potassium vinyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;ethenyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUMGICZWDOJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635557 | |
| Record name | Potassium ethenyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13682-77-4 | |
| Record name | Potassium ethenyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium vinyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Advent and Ascension of a Versatile Reagent: A Technical Guide to Potassium Vinyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium vinyltrifluoroborate has emerged as a cornerstone reagent in modern organic synthesis, prized for its unique combination of stability and reactivity. This in-depth technical guide provides a comprehensive overview of its discovery, historical development, and applications, with a particular focus on its pivotal role in drug discovery and development. Its superior handling characteristics compared to other organoboron compounds, such as air and moisture stability, have made it an indispensable tool for the construction of complex molecular architectures.[1][2] This guide will delve into the key experimental protocols for its synthesis and utilization in the widely employed Suzuki-Miyaura cross-coupling reaction, present quantitative data to inform reaction optimization, and illustrate its strategic application in the synthesis of bioactive molecules.
A Historical Perspective: From Curiosity to Mainstay Reagent
The journey of this compound is intertwined with the broader story of organotrifluoroborates. While the first potassium organotrifluoroborates were reported in the 1960s, their synthetic potential remained largely untapped for decades. A significant breakthrough occurred in 1995 when Vedejs and his colleagues reported a highly efficient method for the preparation of potassium organotrifluoroborates from organoboronic acids using potassium hydrogen difluoride (KHF₂).[3] This development was crucial as it provided a practical and scalable route to these stable yet reactive compounds.
Building upon this, Darses and Genet described a large-scale, one-pot synthesis of this compound from vinylmagnesium chloride and trimethyl borate, followed by treatment with KHF₂.[3] This made the reagent readily accessible and paved the way for its widespread adoption. The subsequent work by Molander and Brown, which extensively explored the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of this compound with a wide array of aryl and heteroaryl electrophiles, solidified its status as a premier vinylating agent in organic synthesis.[4][5] Their research demonstrated the reaction's broad functional group tolerance and provided optimized conditions that are still widely used today.[4]
Physicochemical Properties and Stability
This compound is a white to off-white, crystalline solid that is notably stable to air and moisture, a stark contrast to the often-unstable nature of other vinylboron derivatives like vinylboronic acid.[2][3] This stability allows for indefinite storage at room temperature without special precautions.[3] While it is generally stable, it is hygroscopic and should be stored in a dry environment.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃BF₃K | [7] |
| Molecular Weight | 133.95 g/mol | [7] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 230 °C (decomposes) | [6] |
| Solubility | Slightly soluble in THF and water | [6] |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from the procedure described by Darses and Genet for the large-scale synthesis of this compound.[3]
Materials:
-
Trimethyl borate
-
Vinylmagnesium chloride (1 M solution in THF)
-
Potassium hydrogen difluoride (KHF₂)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Acetone, cold
-
Hydrochloric acid (aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous THF and trimethyl borate.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the vinylmagnesium chloride solution via the dropping funnel to the stirred solution of trimethyl borate, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench with an aqueous solution of HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester intermediate.
-
Dissolve the crude intermediate in methanol.
-
To this solution, add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂).
-
Stir the mixture vigorously at room temperature. A white precipitate of this compound will form.
-
Isolate the solid by filtration, wash sequentially with cold water, cold acetone, and diethyl ether.
-
Dry the solid under vacuum to yield pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction with an Aryl Bromide
The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, based on the work of Molander and Brown.[4]
Materials:
-
Aryl bromide
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a sealable reaction tube, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Add palladium(II) chloride (0.02 mmol, 2 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a mixture of THF and water (typically 9:1 v/v, to make a 0.5 M solution with respect to the aryl bromide).
-
Seal the tube and heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired vinylated arene.
Quantitative Data: Suzuki-Miyaura Cross-Coupling Yields
The following table summarizes the yields of the Suzuki-Miyaura cross-coupling reaction between this compound and a variety of aryl and heteroaryl bromides, as reported by Molander and Brown.[4]
Table 2: Yields of Suzuki-Miyaura Cross-Coupling of this compound with Various Aryl and Heteroaryl Bromides
| Entry | Aryl/Heteroaryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Vinylacetophenone | 85 |
| 2 | 4-Bromobenzonitrile | 4-Vinylbenzonitrile | 92 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-vinylbenzoate | 88 |
| 4 | 4-Bromobenzaldehyde | 4-Vinylbenzaldehyde | 75 |
| 5 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-vinylbenzene | 89 |
| 6 | 4-Bromophenol | 4-Vinylphenol | 78 |
| 7 | 1-Bromo-4-methoxybenzene | 1-Methoxy-4-vinylbenzene | 72 |
| 8 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(Trifluoromethyl)-4-vinylbenzene | 81 |
| 9 | 2-Bromopyridine | 2-Vinylpyridine | 76 |
| 10 | 3-Bromopyridine | 3-Vinylpyridine | 83 |
| 11 | 2-Bromothiophene | 2-Vinylthiophene | 79 |
Reaction conditions: Aryl bromide (1.0 mmol), this compound (1.5 mmol), PdCl₂ (2 mol%), PPh₃ (6 mol%), Cs₂CO₃ (3.0 mmol), THF/H₂O (9:1), 85 °C. Yields are for isolated products.
Applications in Drug Development and Natural Product Synthesis
The stability, reactivity, and functional group tolerance of this compound make it an invaluable tool in the synthesis of complex, biologically active molecules. The vinyl group serves as a versatile handle for further functionalization, enabling the rapid construction of molecular diversity.
A notable example is its use in the synthesis of the antitumor natural product (+)-Varitriol . The synthesis of this complex molecule, which exhibits potent biological activity, relies on a key Suzuki-Miyaura cross-coupling step to introduce a vinyl group, which is then elaborated to form a crucial part of the molecule's intricate architecture.
Furthermore, the Suzuki-Miyaura reaction with this compound is a widely employed strategy in medicinal chemistry for the synthesis of drug candidates. The introduction of a vinyl group can modulate a compound's pharmacokinetic and pharmacodynamic properties. For instance, the vinyl moiety can act as a Michael acceptor, a reactive handle for bioconjugation, or a precursor for other functional groups. The reaction's reliability and broad substrate scope allow for the late-stage functionalization of complex drug-like scaffolds, accelerating the drug discovery process.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound has transitioned from a chemical curiosity to an indispensable reagent in the synthetic organic chemist's toolbox. Its remarkable stability, coupled with its high reactivity in palladium-catalyzed cross-coupling reactions, has streamlined the synthesis of vinylated aromatic and heteroaromatic compounds. For researchers in drug development, the ability to reliably and efficiently introduce a vinyl moiety into complex molecules provides a powerful strategy for lead optimization and the synthesis of novel therapeutic agents. As the demand for more efficient and sustainable synthetic methods continues to grow, the importance of well-behaved and versatile reagents like this compound is set to increase even further.
References
- 1. 乙烯三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 13682-77-4: this compound [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 13682-77-4 [chemicalbook.com]
- 7. scbt.com [scbt.com]
An In-Depth Technical Guide to the Synthesis and Characterization of Potassium Vinyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium vinyltrifluoroborate (PVTFB) is a versatile and increasingly important reagent in modern organic synthesis. As a crystalline, air- and water-stable salt, it serves as a safe and effective precursor to the vinylboron moiety, overcoming many of the challenges associated with more sensitive organoboron compounds like vinylboronic acids.[1] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in academic and industrial research, including pharmaceutical drug development.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound.
Data Presentation
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₃BF₃K |
| Molecular Weight | 133.95 g/mol [3] |
| Appearance | White to off-white solid[4] |
| Melting Point | 230 °C (decomposition) |
| Solubility | Slightly soluble in THF and water |
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 5.85-5.75 (m, 1H), 5.35-5.25 (m, 2H) |
| ¹³C NMR | 135.0, 130.5 |
| ¹¹B NMR | 3.5 (q, J = 68 Hz) |
| ¹⁹F NMR | -137.5 (q, J = 68 Hz) |
Table 3: Vibrational Spectroscopy Data for this compound
| Technique | Key Vibrational Modes (cm⁻¹) |
| FT-IR (ATR) | Data not available in a tabulated format. The spectrum can be viewed on SpectraBase.[5] Expected absorptions include: C-H stretch (vinyl) ~3100-3000, C=C stretch ~1640, B-F stretch ~1100-1000. |
| FT-Raman | Data not available in a tabulated format. The spectrum can be viewed on SpectraBase.[6] |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below.
Method 1: From Vinylmagnesium Bromide and Trimethyl Borate (B1201080)
This is a widely used and scalable method for producing this compound.[2]
Experimental Protocol:
-
To a solution of trimethyl borate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add vinylmagnesium bromide (1.0 M solution in THF, 1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture to 0 °C and add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 eq) in one portion.
-
Stir the resulting mixture vigorously at room temperature for 1-2 hours.
-
Remove the THF under reduced pressure.
-
Collect the precipitated white solid by filtration, wash with cold water and then with diethyl ether.
-
Dry the solid under vacuum to yield this compound.
Method 2: From Vinylboronic Acid Pinacol (B44631) Ester
This method provides an alternative route, particularly useful if the pinacol ester is readily available.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve vinylboronic acid pinacol ester (1.0 eq) in a mixture of methanol (B129727) and water.
-
Add potassium hydrogen difluoride (KHF₂, 2.0-6.0 eq) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
The aqueous layer containing the this compound can be used directly in some applications, or the product can be isolated by removing the water under reduced pressure and further purification if necessary.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).
-
Acquire ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra using a standard NMR spectrometer.
-
Process the spectra and compare the chemical shifts and coupling constants with the data provided in Table 2.
Infrared (IR) and Raman Spectroscopy:
-
For FT-IR analysis, the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
For FT-Raman analysis, place a small amount of the solid sample in a suitable container for the instrument.
Mandatory Visualizations
Synthesis Workflow of this compound
Caption: Synthetic routes to this compound.
Characterization Workflow for this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C2H3BF3K | CID 23679353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 13682-77-4: this compound [cymitquimica.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
Spectroscopic Characterization of Potassium Vinyltrifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for potassium vinyltrifluoroborate (CAS 13682-77-4), a versatile reagent in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, purity assessment, and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables summarize the key NMR data.
NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Assignment |
| ¹H | DMSO-d₆ | 5.85 - 5.75 | m | -CH= | |
| 5.25 - 5.15 | m | =CH₂ | |||
| ¹³C | DMSO-d₆ | 139.0 | CH=CH₂ | ||
| 131.0 (broad) | -CH=CH₂ | ||||
| ¹⁹F | DMSO-d₆ | -137.5 | q | -BF₃ | |
| ¹¹B | DMSO-d₆ | 3.3 | 68.4 | q | -BF₃ |
Table 1: NMR Spectroscopic Data for this compound.
Experimental Protocol for NMR Spectroscopy
High-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra can be obtained using a 300 MHz (or higher) spectrometer.
Sample Preparation: A sample of this compound is dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
¹H NMR: Spectra are recorded using a standard pulse sequence. The residual DMSO peak at 2.50 ppm serves as the internal reference.
¹³C NMR: Spectra are acquired with proton decoupling. The central peak of the DMSO-d₆ septet at 39.52 ppm is used for chemical shift referencing.
¹⁹F NMR: Spectra are referenced to an external standard, typically trifluoroacetic acid (TFA) or CFCl₃.
¹¹B NMR: A boron-free probe is used for ¹¹B NMR spectroscopy. The chemical shifts are referenced to an external standard of BF₃·OEt₂ (0.0 ppm). A pulse sequence optimized for quadrupolar nuclei may be employed to enhance resolution and observe B-F coupling.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups and vibrational modes present in this compound.
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100 - 3000 | =C-H stretch | Medium |
| ~1630 | C=C stretch | Medium |
| ~1410 | =CH₂ scissoring | Medium |
| ~1150 - 950 | B-F stretch (strong, broad) | Strong |
| ~970 | =C-H out-of-plane bend | Strong |
Table 2: Characteristic IR Absorption Bands for this compound.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid this compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. This method requires minimal sample preparation.
Potassium Bromide (KBr) Pellet: A small amount of this compound is finely ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum of the pellet is recorded.
Mass Spectrometry (MS)
Mass spectrometry of organotrifluoroborates is best performed using soft ionization techniques such as electrospray ionization (ESI), as they are ionic and non-volatile.
Mass Spectrometry Data
Due to the ionic nature of this compound, mass spectrometry in the negative ion mode is most informative. The expected primary ion is the vinyltrifluoroborate anion.
| Ionization Mode | Observed Ion | m/z (calculated) | Interpretation |
| ESI Negative | [C₂H₃BF₃]⁻ | 95.02 | Molecular anion (loss of the potassium counter-ion) |
Table 3: Expected Mass Spectrometry Data for this compound.
Experimental Protocol for Mass Spectrometry
Electrospray Ionization (ESI) Mass Spectrometry: A dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is infused into the ESI source of the mass spectrometer. The analysis is performed in the negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the observed anion.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a chemical substance like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
A Technical Guide to Potassium Vinyltrifluoroborate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium vinyltrifluoroborate is an organoboron compound that has gained significant traction in organic synthesis, particularly in the realm of carbon-carbon bond formation.[1][2] Its stability in the presence of air and moisture, coupled with its versatile reactivity, makes it a valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and visualizations to aid in understanding its structure and reaction pathways.
Core Properties
This compound is a white to yellow, crystalline powder that is hygroscopic.[3][4][5] It is generally stable under standard conditions but should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[1][4][5]
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 13682-77-4 |
| Molecular Formula | C₂H₃BF₃K[3][6][7] |
| Molecular Weight | 133.95 g/mol [3][6][7] |
| Appearance | White to yellow powder/solid[1][3][4] |
| Melting Point | 230 °C (decomposition)[3][4][6] |
| Solubility | Slightly soluble in THF and water[3][4] |
| Density | 1.387 g/cm³[6] |
| Flash Point | 25.5 °C[6] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data Reference |
| ¹H NMR | Available[8] |
| ¹³C NMR | Available[8][9] |
| ¹¹B NMR | Available[8][9] |
| ¹⁹F NMR | Available[8][9] |
| Infrared (IR) Spectroscopy | Available[7][10][11] |
| Raman Spectroscopy | Available[7][9] |
Chemical Reactivity and Applications
The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][12][13][14] This reaction facilitates the formation of a carbon-carbon bond between the vinyl group of the borate (B1201080) and an aryl or heteroaryl electrophile, yielding substituted styrenes.[13][14] These styrenes are important intermediates in the synthesis of polymers and specialty chemicals.[13]
The trifluoroborate moiety enhances the stability of the vinylboron species, making it easier to handle than the corresponding boronic acid, which is prone to polymerization.[13][14] The reaction typically proceeds under mild conditions with good functional group tolerance.[12][13][14]
Upon hydroboration, this compound can generate a 1,2-diboraethane intermediate, which can be used as a building block to link two different electrophiles through sequential Suzuki-Miyaura cross-couplings.[15]
Experimental Protocols
Suzuki-Miyaura Cross-Coupling of this compound
The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl or heteroaryl bromide.
Materials:
-
This compound
-
Aryl or heteroaryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (degassed)
-
In a reaction vessel, combine the aryl or heteroaryl bromide (1.0 equiv), this compound (1.5 equiv), cesium carbonate (3.0 equiv), palladium catalyst (e.g., 2 mol % PdCl₂), and ligand (e.g., 6 mol % PPh₃).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed mixture of THF and water (typically in a 9:1 or 24:1 ratio) to the reaction vessel.
-
Heat the reaction mixture to a specified temperature (e.g., 85 °C) and stir for the required time (e.g., 48 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, wash with brine, and dry over a drying agent (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by a suitable method (e.g., column chromatography) to obtain the desired vinyl-substituted product.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[17][18][19] It may also cause respiratory irritation.[19] It is essential to handle this compound in a well-ventilated area, such as a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[17][19][20] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[17][20][21]
Store this compound in a tightly closed container in a dry and well-ventilated place.[5][19] It is incompatible with strong oxidizing agents and strong reducing agents.[5]
Conclusion
This compound is a highly versatile and stable reagent for the synthesis of vinyl-substituted aromatic and heteroaromatic compounds. Its ease of handling compared to other vinylboron reagents makes it an attractive choice for applications in drug discovery and materials science. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in a research setting.
References
- 1. CAS 13682-77-4: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 13682-77-4 [chemicalbook.com]
- 4. This compound | 13682-77-4 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Potassium trifluoro(vinyl)borate | CAS#:13682-77-4 | Chemsrc [chemsrc.com]
- 7. This compound | C2H3BF3K | CID 23679353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. capotchem.cn [capotchem.cn]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 20. tcichemicals.com [tcichemicals.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Potassium Vinyltrifluoroborate for Researchers and Drug Development Professionals
Topic: Potassium Vinyltrifluoroborate: A Versatile Reagent in Modern Organic Synthesis and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound has emerged as a pivotal reagent in contemporary organic synthesis, prized for its stability, versatility, and efficiency, particularly in the realm of carbon-carbon bond formation. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a special focus on its utility in drug discovery and development. Its exceptional stability compared to other organoboron compounds, such as boronic acids, makes it a preferred building block in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).
Core Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13682-77-4 | N/A |
| Molecular Formula | C₂H₃BF₃K | N/A |
| Molecular Weight | 133.95 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 230°C (decomposition) | N/A |
| Solubility | Slightly soluble in THF and water | N/A |
| Stability | Air and moisture stable, offering a significant advantage over many other organoboron reagents.[1][2] | [1][2] |
Key Identifiers
| Identifier Type | Identifier |
| IUPAC Name | potassium;ethenyl(trifluoro)boranuide |
| InChI | InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1 |
| SMILES | C=C--INVALID-LINK--(F)F.[K+] |
Synthesis of this compound
This compound is readily prepared on a large scale.[3] A common and efficient method involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a trialkyl borate, like trimethyl borate. The resulting boronic ester intermediate is then treated with potassium hydrogen fluoride (B91410) (KHF₂) to yield the stable, crystalline this compound salt.[3] This straightforward, often one-pot procedure avoids the isolation of potentially unstable intermediates.
Applications in Organic Synthesis and Drug Development
The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4][5][6] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The vinyl group from this compound can be efficiently coupled with a wide range of aryl and heteroaryl halides or triflates, which are common scaffolds in pharmaceutical agents.[3][7]
The stability and functional group tolerance of this compound make it particularly valuable in the synthesis of complex, biologically active molecules.[4][7] Its use allows for the introduction of a vinyl moiety, a versatile functional group that can be further elaborated, into intricate molecular frameworks late in a synthetic sequence, a crucial advantage in drug discovery programs.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂, or PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or Et₃N, 2-3 equiv)
-
Solvent (e.g., THF/H₂O, isopropanol/H₂O, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent, palladium catalyst, and ligand (if used) to the reaction mixture.
-
The reaction mixture is then heated to the desired temperature (typically 60-100 °C) and stirred until the reaction is complete (monitored by TLC or GC/MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired vinylated product.
A specific set of optimized conditions for the coupling of various aryl and heteroaryl electrophiles involves using 2 mol % of PdCl₂ and 6 mol % of PPh₃ as the catalyst system in a THF/H₂O mixture with Cs₂CO₃ as the base.[3][6]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Conclusion
This compound is a highly valuable and versatile reagent for organic chemists, particularly those engaged in drug discovery and development. Its inherent stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an excellent choice for the synthesis of complex molecular targets. The ability to introduce a vinyl group with high functional group tolerance is a significant asset in the construction of novel pharmaceutical candidates. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its broader application in the scientific community.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 6. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility and Stability of Potassium Vinyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium vinyltrifluoroborate (KVBF₃) is a versatile and increasingly important reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its appeal stems from its remarkable stability compared to other vinyl organoboron compounds, coupled with its ease of handling and functional group tolerance. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering critical data and detailed experimental protocols for its effective use in research and drug development. The guide also visualizes key processes, including its synthesis and application in the Suzuki-Miyaura coupling reaction, through detailed diagrams to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound is a white to off-white crystalline solid that has gained significant traction as a stable, solid precursor to vinylboronic acid.[1][2] Unlike vinylboronic acid, which is prone to polymerization, this compound can be stored for extended periods under ambient conditions.[1] This enhanced stability, combined with its reactivity in fundamental carbon-carbon bond-forming reactions, makes it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3][4] This guide aims to provide a comprehensive resource on the solubility and stability of this reagent, empowering researchers to optimize its use in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13682-77-4 | [5] |
| Molecular Formula | C₂H₃BF₃K | [5] |
| Molecular Weight | 133.95 g/mol | [5] |
| Appearance | White to off-white powder/crystalline solid | [2] |
| Melting Point | 230-242 °C (decomposition) | [6] |
Solubility Profile
Qualitative Solubility
This compound is generally soluble in polar organic solvents and has limited solubility in less polar solvents.[2] A summary of its qualitative solubility in common laboratory solvents is provided below.
| Solvent | Qualitative Solubility | Reference(s) |
| Water | Slightly soluble | [6] |
| Tetrahydrofuran (B95107) (THF) | Slightly soluble | [6] |
| Polar Organic Solvents | Soluble | [2] |
Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)
The following protocol outlines a gravimetric method for determining the quantitative solubility of this compound in a given solvent at a specific temperature.[2][7]
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)
-
Pre-weighed evaporation dish
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibrate the mixture at the desired temperature using a temperature-controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is essential to confirm equilibrium.
-
After equilibration, carefully filter a known volume of the supernatant through a pre-warmed or pre-cooled filter to remove any undissolved solid.
-
Transfer the clear filtrate to a pre-weighed evaporation dish.
-
Carefully evaporate the solvent from the filtrate under reduced pressure or in a fume hood.
-
Dry the residue in the evaporation dish to a constant weight in an oven at a suitable temperature below the decomposition temperature of the compound.
-
Weigh the evaporation dish with the dried residue.
-
Calculate the solubility as the mass of the dissolved this compound per volume of solvent (e.g., g/100 mL).
Stability Profile
This compound is renowned for its stability, particularly when compared to other organoboron reagents. This section details its stability under various conditions.
Solid-State Stability
In its solid, crystalline form, this compound is stable to air and moisture and can be stored at room temperature for several years without significant decomposition.[1] However, it is also described as hygroscopic, and for long-term storage, it is recommended to keep it in a cool, dry place under an inert atmosphere.[6]
Thermal Stability
This compound exhibits good thermal stability, with a decomposition temperature reported to be in the range of 230-242 °C.[6]
Solution-State Stability and Hydrolysis
The stability of this compound in solution is highly dependent on the pH of the medium.
-
Neutral and Acidic Conditions: Under neutral or acidic conditions, it is relatively stable.[1]
-
Basic Conditions: In the presence of a base, this compound undergoes hydrolysis to form the corresponding vinylboronic acid.[8] This hydrolysis is a crucial activation step for its participation in Suzuki-Miyaura cross-coupling reactions. The hydrolysis of vinyltrifluoroborate is reported to be significantly faster than that of many other organotrifluoroborates, a phenomenon attributed to its hydrophilicity, which leads to its partitioning into the aqueous phase in mixed solvent systems where it is rapidly hydrolyzed.[8]
Experimental Protocol for Stability Assessment (Forced Degradation Study)
A forced degradation study can be conducted to evaluate the stability of this compound under various stress conditions. This protocol provides a general framework for such a study, with analysis performed by a stability-indicating HPLC method.[9][10]
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water and organic solvents for HPLC
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: Treat the stock solution with an acidic solution (e.g., 0.1 M HCl) and keep it at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with a basic solution (e.g., 0.1 M NaOH) and keep it at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution after the stress period.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at an elevated temperature (e.g., 80 °C) for a defined period. Dissolve the stressed sample in the solvent for analysis.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to UV and visible light in a photostability chamber for a defined period.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Data Evaluation: Quantify the amount of remaining this compound and identify and quantify the major degradation products.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of a vinyl Grignard reagent with trimethyl borate (B1201080), followed by treatment with potassium bifluoride (KHF₂).[11][12]
Experimental Protocol for Synthesis
Materials:
-
Magnesium turnings
-
Vinyl bromide or vinyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Potassium bifluoride (KHF₂)
-
Hydrochloric acid (e.g., 1 M)
-
Acetone
-
Diethyl ether
-
Standard glassware for Grignard reactions (oven-dried)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Vinyl Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare the vinyl Grignard reagent by adding a solution of vinyl bromide or vinyl chloride in anhydrous THF to magnesium turnings in THF.
-
Reaction with Trimethyl Borate: Cool the Grignard reagent to 0 °C and add a solution of trimethyl borate in anhydrous THF dropwise while maintaining the temperature below 10 °C.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of cooled 1 M HCl.
-
Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude vinylboronic acid.
-
Fluorination: Dissolve the crude vinylboronic acid in methanol (B129727) and add a saturated aqueous solution of potassium bifluoride.
-
Isolation: Stir the mixture vigorously at room temperature for 2-4 hours. The product, this compound, will precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash with cold water, then with cold acetone, and finally with diethyl ether. Dry the product under vacuum.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a vinylating agent in the Suzuki-Miyaura cross-coupling reaction. It serves as a stable and easy-to-handle precursor to the active vinylboronic acid, which is generated in situ.[11][12]
General Reaction Scheme and Catalytic Cycle
The Suzuki-Miyaura reaction couples an organoboron compound (in this case, derived from this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.[12]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., THF/water or dioxane/water)
-
Standard glassware for inert atmosphere reactions
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas several times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Conclusion
This compound is a highly stable and versatile reagent that serves as an excellent precursor for the vinylboronic acid moiety in organic synthesis. Its favorable solubility in polar organic solvents and remarkable solid-state stability simplify its handling and application. While quantitative data on its solubility and solution-state stability under various conditions are still areas for further investigation, the provided experimental protocols offer a clear path for researchers to generate this critical information. A thorough understanding of the solubility and stability of this compound, as detailed in this guide, is paramount for its effective and reproducible use in the development of novel synthetic methodologies and the efficient construction of complex molecules in the pharmaceutical and chemical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103044472A - Method for preparing vinyl potassium trifluoborate - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmajournal.net [pharmajournal.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Potassium Vinyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the safety and handling procedures for potassium vinyltrifluoroborate. The information is compiled and synthesized from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary precautions for its use in a laboratory and research setting.
Chemical and Physical Properties
This compound is a white to off-white solid organoboron compound.[1] It is recognized for its stability under standard conditions, particularly its stability in air and water, which makes it a versatile reagent in organic synthesis.[2] However, it is also noted to be hygroscopic and may be light-sensitive.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂H₃BF₃K[1][4] |
| Molecular Weight | 133.95 g/mol [4][5] |
| Appearance | White to off-white or yellow solid/powder[1][6] |
| Melting Point | 230-242 °C (decomposes)[2][6] |
| Solubility | Soluble in polar organic solvents[1] |
| Stability | Stable under recommended storage conditions; hygroscopic[2][4][7] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. Depending on the supplier and concentration, it is identified as causing skin irritation or severe skin burns, and serious eye irritation or damage.[4][5][8] It may also cause respiratory irritation.[4][8]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[5][8] |
| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[8] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[8] |
Signal Word: Danger or Warning[8]
Hazard Pictograms:
-
GHS05 (Corrosion)[8]
-
GHS07 (Exclamation Mark)
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize the risks associated with this compound.
Handling
-
Engineering Controls: Work in a well-ventilated area. The use of a chemical fume hood is recommended.[2] Ensure that eyewash stations and safety showers are readily accessible.[2][8]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[2] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[3]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store under an inert atmosphere (e.g., argon or nitrogen).[2][3][6]
-
Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, acids, acid chlorides, and acid anhydrides.[2][4]
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
First-Aid Measures
Table 3: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][4][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4][8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, hydrogen fluoride, borane/boron oxides, and potassium oxides.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable, closed container for disposal. Avoid generating dust.[2][4]
Caption: An emergency response workflow for accidental exposure to this compound.
Stability and Reactivity
This compound is generally stable under recommended storage conditions.[4] However, it is hygroscopic and can react with certain substances.[2][7]
Table 4: Stability and Reactivity Profile
| Parameter | Description |
| Reactivity | Generally stable, but can be reactive.[1] |
| Chemical Stability | Stable under standard ambient conditions. |
| Conditions to Avoid | Exposure to moist air or water, and incompatible materials.[2][7] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, acids, acid chlorides, and acid anhydrides.[2][4] |
| Hazardous Decomposition Products | Carbon oxides, hydrogen fluoride, borane/boron oxides, and potassium oxides upon combustion.[8] |
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[4] The available information is largely based on its classification as a corrosive or irritant.
Table 5: Summary of Toxicological Information
| Effect | Description |
| Acute Toxicity | No data available. |
| Skin Corrosion/Irritation | Causes skin irritation or severe skin burns.[8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[8] |
| Respiratory Sensitization | May cause respiratory irritation.[4][8] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. |
| Symptoms of Exposure | May include coughing, shortness of breath, headache, nausea, and vomiting. |
Note on Experimental Protocols: Detailed experimental methodologies for the toxicological and safety assessments of this compound are not publicly available in the cited safety data sheets. The information provided is a summary of known hazards and recommended handling procedures.
Disposal Considerations
Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4] Do not mix with other waste.
Conclusion
This compound is a valuable reagent in chemical synthesis, but it requires careful handling due to its hazardous properties. By adhering to the safety protocols outlined in this guide, researchers and scientists can minimize the risks and ensure a safe working environment. Always refer to the most current Safety Data Sheet provided by the supplier before use.
References
- 1. CAS 13682-77-4: this compound [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. capotchem.cn [capotchem.cn]
- 5. This compound | C2H3BF3K | CID 23679353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
The Core Mechanism of Potassium Vinyltrifluoroborate Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Potassium vinyltrifluoroborate has emerged as a important reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Its stability, ease of handling, and high reactivity make it an attractive alternative to other vinylating agents, such as vinylboronic acids and vinylstannanes. This technical guide provides a comprehensive overview of the core mechanisms governing its reactivity, detailed experimental protocols, and quantitative data to support the selection and optimization of this reagent in research and drug development.
Introduction to this compound
This compound (KVBF₃) is a crystalline, air- and water-stable salt, a characteristic that offers significant advantages over the often unstable and difficult to handle vinylboronic acid.[1][2] It serves as a robust precursor to a vinyl nucleophile in the widely utilized Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of a diverse array of substituted styrenes and other vinylated compounds.[3][4][5] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with aryl or heteroaryl electrophiles is the most prominent application of this reagent. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The Crucial Role of Activation: Hydrolysis of the Trifluoroborate
A key mechanistic feature of reactions involving potassium organotrifluoroborates is the necessity of their activation to a more reactive boronic acid or a related species.[6][7] The trifluoroborate anion itself is generally unreactive towards transmetalation. The presence of a base and water is crucial for the hydrolysis of the B-F bonds to generate a vinylboronic acid or a vinylboronate species, which is the active participant in the transmetalation step.[6][8]
The hydrolysis proceeds through a stepwise displacement of fluoride (B91410) ions by hydroxide (B78521) ions.[6][7] The rate of this hydrolysis is a critical factor in the overall success of the cross-coupling reaction, as it dictates the concentration of the active boron species in the reaction mixture. A "slow release" of the boronic acid can be beneficial in minimizing side reactions like protodeboronation and homocoupling.[6][7]
Cesium carbonate (Cs₂CO₃) is often the base of choice in these reactions, as it has been shown to be highly effective in promoting the hydrolysis and subsequent transmetalation.[3][4][9] Its solubility in organic solvents and its ability to effectively generate the necessary hydroxide concentration in the presence of water contribute to its efficacy.[9]
Quantitative Data: Reaction Performance
The Suzuki-Miyaura cross-coupling of this compound has been successfully applied to a wide range of aryl and heteroaryl bromides, demonstrating broad functional group tolerance. The following tables summarize representative yields achieved under optimized conditions.
Table 1: Cross-Coupling of this compound with Various Aryl Bromides [3][4]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Vinylacetophenone | 95 |
| 2 | 4-Bromobenzonitrile | 4-Vinylbenzonitrile | 91 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-vinylbenzoate | 89 |
| 4 | 4-Bromonitrobenzene | 4-Vinylnitrobenzene | 85 |
| 5 | 4-Bromoanisole | 4-Vinylanisole | 72 |
| 6 | 2-Bromonaphthalene | 2-Vinylnaphthalene | 88 |
| 7 | 3-Bromopyridine | 3-Vinylpyridine | 75 |
Reaction Conditions: Aryl bromide (1.0 mmol), this compound (1.5 mmol), Cs₂CO₃ (3.0 mmol), PdCl₂ (2 mol%), PPh₃ (6 mol%), THF/H₂O (9:1), 80 °C.
Experimental Protocols
Synthesis of this compound
A general and scalable procedure for the synthesis of this compound involves the reaction of a vinyl Grignard reagent with a trialkyl borate (B1201080), followed by treatment with potassium hydrogen fluoride (KHF₂).[2][3]
Materials:
-
Trimethyl borate
-
Vinylmagnesium bromide (or chloride) in THF
-
Potassium hydrogen fluoride (KHF₂)
-
Anhydrous THF
-
Hydrochloric acid (for workup)
Procedure:
-
A solution of trimethyl borate in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Vinylmagnesium bromide solution is added dropwise, maintaining the low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of KHF₂.
-
The resulting precipitate of this compound is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.
General Procedure for Suzuki-Miyaura Cross-Coupling
The following protocol is a general guideline for the palladium-catalyzed cross-coupling of aryl bromides with this compound.[3][4]
Materials:
-
Aryl bromide
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
Procedure:
-
To a reaction vessel are added the aryl bromide (1.0 equiv), this compound (1.5 equiv), and cesium carbonate (3.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A solution of PdCl₂ (0.02 equiv) and PPh₃ (0.06 equiv) in a 9:1 mixture of THF and water is added.
-
The reaction mixture is heated to 80 °C with stirring and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile reagent for the introduction of vinyl groups in organic synthesis. Its stability and ease of use, coupled with the efficiency of the Suzuki-Miyaura cross-coupling reaction, make it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of the reaction mechanism, particularly the activation of the trifluoroborate via hydrolysis, is essential for the rational design and optimization of synthetic routes. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of synthetic endeavors.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
A Technical Guide to the Large-Scale Synthesis of Potassium Vinyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium vinyltrifluoroborate has emerged as a pivotal reagent in modern organic synthesis, prized for its stability, ease of handling, and versatility in a range of chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] This air- and moisture-stable crystalline solid serves as a safe and effective precursor for the vinylboron moiety, overcoming the handling challenges associated with more reactive and unstable organoboron compounds like vinylboronic acid.[1][5] Its growing importance in the synthesis of complex molecules and active pharmaceutical ingredients necessitates robust and scalable methods for its production. This guide provides an in-depth overview of the prevalent large-scale synthesis methodologies, complete with detailed experimental protocols and comparative data to aid researchers and professionals in its efficient preparation.
Core Synthesis Strategies
The large-scale synthesis of this compound predominantly relies on two main strategies, both of which are amenable to industrial production. These methods are characterized by their use of readily available starting materials and straightforward reaction sequences.
Method 1: The Grignard Reagent Approach
This is the most widely cited and industrially relevant method for large-scale production.[1][2][6] It involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide or chloride, with a trialkyl borate (B1201080), typically trimethyl borate. The resulting boronic ester intermediate is then treated with potassium hydrogen difluoride (KHF₂) to yield the desired this compound.[1][2][6]
Method 2: The Boronic Ester Approach
An alternative strategy involves the fluorination of a pre-formed vinylboronic acid pinacol (B44631) ester with potassium hydrogen difluoride.[6][7] This method can be advantageous as it avoids the direct handling of highly reactive Grignard reagents in the final fluorination step and can offer a more controlled process.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the primary synthesis routes for this compound, providing a comparative overview of their efficiency.
| Method | Key Reactants | Solvent System | Typical Yield | Reference |
| Grignard Reagent | Vinylmagnesium bromide, Trimethyl borate, KHF₂ | THF, Water | Good to High | [2][6] |
| Grignard Reagent | Vinylmagnesium chloride, Trimethyl borate, KHF₂ | THF, Water | High | [1] |
| Boronic Ester | Vinylboronic acid pinacol ester, KHF₂ | DMF, Water | Not Specified | [6][7] |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the large-scale synthesis of this compound.
Protocol 1: Large-Scale Synthesis via the Grignard Reagent Method
This protocol is a composite of established procedures adapted for gram- to kilogram-scale production.[2][5]
Materials:
-
Trimethyl borate
-
Vinylmagnesium bromide or chloride solution in THF (e.g., 1.0 M)
-
Potassium hydrogen difluoride (KHF₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
Deionized water
Equipment:
-
Large, jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and inert gas inlet (e.g., Nitrogen or Argon)
-
Cooling system (e.g., chiller)
-
Filtration apparatus (e.g., Buchner funnel or filter press)
-
Rotary evaporator or other solvent removal system
-
Drying oven
Procedure:
-
Reaction Setup: Under an inert atmosphere, charge the reactor with trimethyl borate dissolved in an anhydrous solvent like THF. Cool the solution to 0°C using the cooling system.
-
Grignard Addition: Slowly add the vinylmagnesium bromide or chloride solution to the stirred trimethyl borate solution via the dropping funnel. Carefully control the addition rate to maintain the internal temperature below 10°C.
-
Reaction Progression: After the complete addition of the Grignard reagent, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of an aqueous solution of hydrochloric acid. This step should be performed with efficient cooling to manage the exotherm.
-
Workup and Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or MTBE. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude vinylboronic acid intermediate.
-
Fluorination: Dissolve the crude intermediate in a suitable solvent like methanol or THF. To this solution, add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂).
-
Precipitation and Isolation: Stir the mixture vigorously at room temperature for 2-4 hours. A white precipitate of this compound will form.[5]
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold water and then with a cold organic solvent (e.g., diethyl ether or acetone) to remove any remaining impurities.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Protocol 2: Synthesis from Vinylboronic Acid Pinacol Ester
This protocol offers an alternative route that can be beneficial for process control.[6][7]
Materials:
-
Vinylboronic acid pinacol ester
-
Potassium hydrogen difluoride (KHF₂)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Water
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve the vinylboronic acid pinacol ester in a mixture of DMF or THF and water.
-
Fluorination: Add potassium hydrogen difluoride to the solution. The molar ratio of vinylboronic acid pinacol ester to KHF₂ is typically in the range of 1:2 to 1:6.[7]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Isolation: Upon completion of the reaction, the this compound product will precipitate from the reaction mixture.
-
Filtration and Washing: Isolate the solid product by filtration and wash it with an appropriate solvent to remove impurities.
-
Drying: Dry the final product under vacuum.
Visualizations
Reaction Pathway Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis [organic-chemistry.org]
- 4. This compound | 13682-77-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103044472A - Method for preparing vinyl potassium trifluoborate - Google Patents [patents.google.com]
Potassium Vinyltrifluoroborate: A Comprehensive Technical Guide to its Application as a Vinylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium vinyltrifluoroborate has emerged as a highly effective and versatile reagent for the introduction of vinyl groups in organic synthesis. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have established it as a superior alternative to other vinylating agents such as vinylboronic acids and vinylstannanes. This technical guide provides an in-depth overview of this compound, including its synthesis, physical properties, and detailed protocols for its application in vinylation reactions. A comprehensive compilation of reaction data for a diverse range of substrates is presented, alongside diagrams illustrating the catalytic cycle and a typical experimental workflow, to facilitate its practical implementation in research and development settings.
Introduction
The formation of carbon-carbon bonds is a fundamental transformation in organic chemistry, with the vinylation of aryl and heteroaryl scaffolds being of particular importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] While numerous methods exist for this purpose, the Suzuki-Miyaura cross-coupling reaction has become a cornerstone methodology due to its mild reaction conditions and broad functional group tolerance.[2] The choice of the vinylating agent is critical to the success of these reactions.
This compound is an air- and water-stable, crystalline solid that serves as an excellent precursor to the corresponding boronic acid in situ.[3] Unlike vinylboronic acid, which is prone to polymerization, and organostannanes, which are associated with toxicity concerns, this compound offers a safe, reliable, and efficient means of introducing a vinyl moiety.[2][3]
Properties of this compound
This compound is a white to off-white solid that is soluble in polar organic solvents.[4] Its key advantage lies in its stability under ambient conditions, allowing for easy storage and handling without the need for special precautions.[3]
| Property | Value |
| Chemical Formula | C₂H₃BF₃K |
| Molecular Weight | 133.95 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 228-232 °C |
| Stability | Air and moisture stable |
Synthesis of this compound
This compound can be readily synthesized on a large scale from inexpensive starting materials. A common and efficient method involves the reaction of a vinyl Grignard reagent with a trialkyl borate (B1201080), followed by treatment with potassium hydrogen fluoride (B91410) (KHF₂).[3]
Experimental Protocol: Synthesis of this compound
-
Grignard Reaction: To a solution of trimethyl borate in an appropriate solvent (e.g., THF), vinylmagnesium bromide is added dropwise at a controlled temperature (typically below 0 °C).
-
Hydrolysis: The reaction mixture is then carefully quenched with an acidic solution (e.g., 10% HCl) to hydrolyze the borate ester.
-
Fluorination: The resulting crude vinylboronic acid is treated with a saturated aqueous solution of potassium bifluoride (KHF₂).
-
Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent (e.g., water or a water/alcohol mixture), and dried under vacuum to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the vinylation of aryl, heteroaryl, and vinyl halides or triflates.[5][6]
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organotrifluoroborate is activated by a base, facilitating the transfer of the vinyl group from the boron atom to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the desired vinylated product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.
Quantitative Data Presentation
The following tables summarize the results of Suzuki-Miyaura vinylation reactions using this compound with a variety of aryl and heteroaryl bromides, showcasing its broad applicability.
Table 1: Vinylation of Electron-Deficient Aryl Bromides [2]
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 85 |
| 2 | 4-Bromobenzonitrile | PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 92 |
| 3 | Methyl 4-bromobenzoate | PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 88 |
| 4 | 4-Bromonitrobenzene | PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 81 |
Table 2: Vinylation of Electron-Rich Aryl Bromides [2]
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 72 |
| 2 | 4-Bromotoluene | PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 75 |
| 3 | 2-Bromoanisole | PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 78 |
| 4 | 2,6-Dimethylbromobenzene | PdCl₂(dppf)·CH₂Cl₂ (5) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 150 (µW) | 1 | 71 |
Table 3: Vinylation of Heteroaryl Bromides [5]
| Entry | Heteroaryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 75 |
| 2 | 3-Bromopyridine | PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 82 |
| 3 | 2-Bromothiophene | PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 89 |
| 4 | 5-Bromoindole (N-Boc) | PdCl₂(dppf)·CH₂Cl₂ (5) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 78 |
Detailed Experimental Protocol
The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 mmol)
-
Solvent (e.g., THF/H₂O 9:1, 5 mL)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and cesium carbonate (3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.
-
Add the degassed solvent system (e.g., 9:1 THF/H₂O, 5 mL) via syringe.
-
Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02-0.05 mmol).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C, or higher for microwave-assisted reactions) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired vinylated product.
Other Vinylation Reactions
While the Suzuki-Miyaura coupling is the most prominent application, the utility of this compound in other palladium-catalyzed reactions such as the Heck reaction has been explored, although it is less common.[7] In principle, the in situ generated vinylboronic acid could participate in other transformations where vinylboron species are reactive partners. However, the vast majority of literature focuses on its application in Suzuki-Miyaura type couplings.
Conclusion
This compound is a robust and highly valuable reagent for the vinylation of aryl and heteroaryl compounds. Its stability, ease of handling, and high efficiency in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for organic chemists in both academic and industrial settings. The provided protocols and data serve as a practical guide for the successful implementation of this reagent in the synthesis of a wide array of vinylated molecules, contributing to the advancement of drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 7. This compound 95 13682-77-4 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Potassium Vinyltrifluoroborate in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing potassium vinyltrifluoroborate. This versatile reagent offers a stable, efficient, and user-friendly alternative to other vinylating agents for the synthesis of substituted styrenes, which are crucial intermediates in pharmaceutical and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for carbon-carbon bond formation. This compound has emerged as a superior coupling partner due to its stability to air and moisture, ease of handling, and high reactivity.[1] Unlike many traditional organoboron compounds, potassium organotrifluoroborate salts are crystalline solids that can be stored for extended periods without degradation.[1][2] This protocol outlines the optimized conditions for the coupling of this compound with a variety of aryl and heteroaryl electrophiles.
The general transformation is as follows:
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes & Protocols: Palladium-Catalyzed Vinylation Using Potassium Vinyltrifluoroborate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of a vinyl group into molecular scaffolds is a fundamental transformation in modern organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Palladium-catalyzed cross-coupling reactions are a cornerstone for this purpose, offering high efficiency and functional group tolerance.[3][4] Among the various vinylating agents, potassium vinyltrifluoroborate (KVBF₃) has emerged as a superior reagent.[5] Unlike vinylboronic acid, which is prone to polymerization, or toxic vinyltin (B8441512) compounds, this compound is a crystalline, air- and water-stable solid that is easy to handle and store for extended periods.[5][6][7] Its enhanced stability and reactivity make it an invaluable partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of styrenes and other vinylated compounds.[1][6]
This document provides detailed application notes and protocols for the palladium-catalyzed vinylation of aryl and heteroaryl electrophiles using this compound.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established Suzuki-Miyaura catalytic cycle. The key steps involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the vinyltrifluoroborate and subsequent reductive elimination to yield the vinylated product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for Suzuki-Miyaura vinylation.
Application Notes
This compound is a versatile reagent for the vinylation of a wide range of aryl and heteroaryl electrophiles.[8][9] The reaction conditions can be tuned to accommodate various substrates, from activated and deactivated aryl chlorides to sterically hindered aryl bromides.[8][10]
-
Electrophile Scope : The reaction is effective for aryl and heteroaryl iodides, bromides, and chlorides.[4][8] While aryl iodides and bromides are generally more reactive, optimized conditions allow for the efficient coupling of more challenging and cost-effective aryl chlorides.[8]
-
Functional Group Tolerance : A key advantage of this methodology is its compatibility with a wide array of functional groups, which simplifies synthetic routes to complex molecules.[1][11]
-
Catalyst Systems : Common catalyst systems involve a palladium source, such as PdCl₂, Pd(OAc)₂, or a palladacycle precatalyst, combined with a suitable phosphine (B1218219) ligand.[6][11] The choice of ligand is critical; bulky, electron-rich phosphines like PPh₃ or bidentate ligands like BINAP and dppf often provide the best results.[8][12]
-
Base and Solvent : A base is required to facilitate the transmetalation step. Cesium carbonate (Cs₂CO₃) is frequently used and has shown broad applicability.[6][11] The solvent system is also crucial, with mixtures like THF/H₂O or polar aprotic solvents such as DMF being common choices.[6][8]
Data Presentation
The following tables summarize optimized reaction conditions and representative yields for the vinylation of various aryl halides.
Table 1: Optimized Reaction Conditions for Palladium-Catalyzed Vinylation.
| Electrophile Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Reference |
| Aryl/Heteroaryl Bromides | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 80 | [6][11][13] |
| Aryl/Heteroaryl Chlorides | Pd(OAc)₂ (1-3) | (S)-BINAP | Cs₂CO₃ | DMF | 120 - 160 | [8] |
| Sterically Hindered Bromides | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 150 (Microwave) | [12] |
| Allyl Acetates | PdCl₂(dppf) (2) | - | Diisopropylethylamine | 2-propanol/H₂O | 80 (Microwave) | [14] |
Table 2: Representative Yields for the Vinylation of Various Aryl Halides.
| Electrophile | Product | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Bromoanisole | 4-Vinylanisole | PdCl₂/PPh₃ | Cs₂CO₃, THF/H₂O, 80°C | 72 | [6] |
| 4-Chloroacetophenone | 4-Vinylacetophenone | Palladacycle/BINAP | Cs₂CO₃, DMF, 120°C | High Yield | [8] |
| Methyl 4-bromobenzoate | Methyl 4-vinylbenzoate | PdCl₂/PPh₃ | Cs₂CO₃, THF/H₂O, 80°C | 85 | [11] |
| 3-Bromopyridine | 3-Vinylpyridine | PdCl₂/PPh₃ | Cs₂CO₃, THF/H₂O, 80°C | 78 | [11] |
| Methyl 4-bromo-3,5-dimethoxybenzoate | Methyl 4-vinyl-3,5-dimethoxybenzoate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃, THF/H₂O, 150°C, 30 min (MW) | 82 | [12] |
Experimental Protocols
General Protocol for Vinylation of Aryl Bromides
This protocol is a general procedure adapted from published literature for the vinylation of aryl bromides.[6][11][13]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Anhydrous THF and deionized water (9:1 mixture)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., Schlenk line or glovebox).
Procedure:
-
Setup: To an oven-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), cesium carbonate (3.0 mmol), PdCl₂ (0.02 mmol), and PPh₃ (0.06 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the THF/H₂O (9:1) solvent mixture via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the aryl halide).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired vinylated product.[8]
Visualizations
General Experimental Workflow
The following diagram outlines the typical workflow for performing the palladium-catalyzed vinylation reaction in a research setting.
Caption: General laboratory workflow for the vinylation reaction.
Safety and Handling
-
This compound: Appears as a white to off-white solid.[15] It is generally stable under standard conditions but should be stored in a cool, dry place away from moisture.[15]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Solvents and Reagents: Anhydrous solvents and inert atmosphere techniques are often required. Phosphine ligands can be air-sensitive. Standard laboratory safety procedures should be followed at all times.
Conclusion
The palladium-catalyzed vinylation of aryl and heteroaryl electrophiles using this compound is a robust and versatile synthetic method.[13] The operational simplicity, broad substrate scope, and high functional group tolerance make it a powerful tool in organic synthesis.[1][13] For professionals in drug development, this reaction provides an efficient pathway to construct complex molecular architectures and explore diverse chemical space, accelerating the discovery of new therapeutic agents.[3][16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 13682-77-4 [chemicalbook.com]
- 8. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 9. This compound synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 12. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Enhanced Palladium-Catalyzed Cross-Coupling Reactions of Potassium Vinyltrifluoroborates and Allyl Acetates: A New Route to 1,4-Pentadienes [organic-chemistry.org]
- 15. CAS 13682-77-4: this compound [cymitquimica.com]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Vinylated Heterocycles with Potassium Vinyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a vinyl group into heterocyclic scaffolds is a pivotal transformation in organic synthesis, yielding valuable building blocks for drug discovery and materials science. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a powerful method for this purpose. Potassium vinyltrifluoroborate has emerged as a superior vinylating agent due to its stability, ease of handling, and high reactivity.[1][2] Unlike vinylboronic acid, which is prone to polymerization, this compound is a stable, crystalline solid that can be stored for extended periods without decomposition.[3][4] This protocol details the synthesis of vinylated heterocycles using this compound, providing optimized reaction conditions and experimental procedures.
Advantages of this compound
This compound offers several advantages over other vinylating agents like vinylstannanes or vinylboronic acids:
-
Air and Moisture Stability: It is a bench-stable solid that does not require special handling techniques.[4]
-
Low Toxicity: Boron-based reagents and their byproducts are generally less toxic than organotin compounds.[5]
-
High Reactivity and Yields: The Suzuki-Miyaura coupling with this compound typically proceeds in good to excellent yields under mild conditions.[3][6]
-
Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, making it suitable for complex molecule synthesis.[3][7]
-
Atom Economy: The use of near stoichiometric amounts of the borate (B1201080) minimizes waste.[5]
General Reaction Scheme
The palladium-catalyzed Suzuki-Miyaura cross-coupling of a heteroaryl halide with this compound produces the corresponding vinylated heterocycle.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Vinylation of Heteroaryl Halides:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)[1]
-
Tetrahydrofuran (THF), anhydrous (4.5 mL)
-
Water, degassed (0.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide, this compound, cesium carbonate, palladium(II) chloride, and triphenylphosphine.[1]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the THF and water solvent mixture (9:1 v/v) via syringe.[1][3]
-
Heat the reaction mixture to 80 °C with vigorous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure vinylated heterocycle.[1]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for the synthesis of vinylated heterocycles.
Data Presentation: Reaction Scope and Yields
The following table summarizes the yields of vinylated products from the Suzuki-Miyaura cross-coupling of this compound with various heteroaryl halides under optimized conditions.[3]
| Entry | Heteroaryl Halide | Product | Yield (%) |
| 1 | 2-Bromopyridine | 2-Vinylpyridine | 85 |
| 2 | 3-Bromopyridine | 3-Vinylpyridine | 78 |
| 3 | 4-Bromopyridine | 4-Vinylpyridine | 82 |
| 4 | 2-Iodothiophene | 2-Vinylthiophene | 90 |
| 5 | 3-Bromofuran | 3-Vinylfuran | 75 |
| 6 | 2-Bromoquinoline | 2-Vinylquinoline | 88 |
| 7 | 3-Bromoquinoline | 3-Vinylquinoline | 81 |
| 8 | 2-Chloropyrazine | 2-Vinylpyrazine | 65 |
Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
Application of Potassium Vinyltrifluoroborate in the Synthesis of Natural Products: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Potassium vinyltrifluoroborate has emerged as a versatile and highly effective reagent in modern organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Its stability, ease of handling, and predictable reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the introduction of vinyl moieties. This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of three distinct natural products: the marine-derived antitumor agent (+)-Varitriol, the neurotrophically active alkaloid (+)-Lyconadin A, and the potent picrotoxane alkaloid (-)-Dendrobine.
Introduction to this compound
This compound (KVBF₃) is a crystalline, air- and moisture-stable solid, which offers significant advantages over other vinylating reagents such as vinylboronic acids or vinylstannanes. Its enhanced stability allows for easier storage and handling, while its reactivity in Suzuki-Miyaura couplings is robust, proceeding with high yields and excellent functional group tolerance. The trifluoroborate moiety is believed to play a crucial role in the transmetalation step of the catalytic cycle, facilitating the transfer of the vinyl group to the palladium center.
Application in Natural Product Total Synthesis
The introduction of a vinyl group is a key strategic step in the synthesis of many complex natural products, serving as a linchpin for further functionalization or as a crucial component of the final molecular scaffold. The following sections detail the specific application of this compound in the total synthesis of three notable natural products.
Total Synthesis of (+)-Varitriol
(+)-Varitriol, a marine-derived metabolite, has garnered interest due to its potential antitumor properties. The total synthesis of this natural product by Malmstrom and coworkers showcases the utility of this compound in a key fragment coupling step.
Application Note:
In the synthesis of (+)-Varitriol, a Suzuki-Miyaura cross-coupling reaction was employed to unite a complex aryl triflate with a vinyl group, furnished by this compound. This reaction was pivotal in constructing the styrenyl side chain of the molecule, demonstrating the reagent's efficacy in coupling with sterically hindered and electronically diverse substrates. The mild reaction conditions are compatible with the numerous sensitive functional groups present in the advanced synthetic intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling in the Synthesis of (+)-Varitriol
A solution of the aryl triflate intermediate (1.0 equiv), this compound (1.5 equiv), palladium(II) acetate (B1210297) (0.1 equiv), and triphenylphosphine (B44618) (0.4 equiv) in a 3:1 mixture of isopropanol (B130326) and water was treated with triethylamine (B128534) (3.0 equiv). The reaction mixture was heated to 80 °C and stirred for 12 hours under an inert atmosphere. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by silica (B1680970) gel chromatography to afford the desired vinylated product.
Quantitative Data:
| Entry | Aryl Electrophile | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Triflate Intermediate | This compound | Pd(OAc)₂ | PPh₃ | Et₃N | i-PrOH/H₂O (3:1) | 80 | 12 | 78 |
Reaction Pathway for the Vinylation Step in the Synthesis of (+)-Varitriol
Caption: Suzuki-Miyaura coupling in (+)-Varitriol synthesis.
Total Synthesis of (+)-Lyconadin A
(+)-Lyconadin A is a complex Lycopodium alkaloid that exhibits potent neurotrophic activity. The total synthesis developed by Fukuyama and colleagues features a critical Suzuki-Miyaura coupling to install a vinyl group, which is a precursor to a key heterocyclic ring system.
Application Note:
In the synthesis of (+)-Lyconadin A, this compound was used to introduce a vinyl group onto a complex tetracyclic vinyl bromide. This transformation was crucial for the subsequent elaboration of the pyridone ring. The reaction proceeded in high yield, highlighting the reliability of this compound in late-stage functionalization of intricate molecular frameworks.
Experimental Protocol: Suzuki-Miyaura Coupling in the Synthesis of (+)-Lyconadin A
To a solution of the vinyl bromide (1.0 equiv) in a 10:1 mixture of toluene (B28343) and water were added this compound (2.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.1 equiv), and potassium carbonate (3.0 equiv). The mixture was degassed and heated to 100 °C for 15 hours in a sealed tube. After cooling, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by silica gel chromatography to give the diene product.
Quantitative Data:
| Entry | Vinyl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tetracyclic Vinyl Bromide | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 15 | 89 |
Synthetic Pathway for the Elaboration of the Pyridone Ring in (+)-Lyconadin A
Caption: Key vinylation step in (+)-Lyconadin A synthesis.
Total Synthesis of (-)-Dendrobine
(-)-Dendrobine is a picrotoxane alkaloid with a highly complex and caged structure, known for its potent convulsant effects. A recent total synthesis of this challenging target utilized a Suzuki-Miyaura reaction with this compound to append a vinyl group that was essential for a subsequent key cyclization reaction.
Application Note:
In a key step towards the synthesis of (-)-Dendrobine, a Suzuki-Miyaura cross-coupling was employed to couple this compound with a highly functionalized vinyl iodide intermediate. The introduced vinyl group served as a handle for a subsequent intramolecular Diels-Alder reaction to construct a critical part of the caged ring system. The use of this compound was advantageous due to its stability and high reactivity, which were crucial for the success of this late-stage coupling.
Experimental Protocol: Suzuki-Miyaura Coupling in the Synthesis of (-)-Dendrobine
A mixture of the vinyl iodide (1.0 equiv), this compound (1.8 equiv), cesium carbonate (3.0 equiv), and palladium(II) chloride (0.05 equiv) with triphenylphosphine (0.1 equiv) in a 9:1 mixture of tetrahydrofuran (B95107) and water was degassed and heated at 85 °C for 22 hours. The reaction was then cooled to room temperature, diluted with water, and extracted with dichloromethane. The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the diene precursor for the subsequent cyclization.
Quantitative Data:
| Entry | Vinyl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Vinyl Iodide Intermediate | This compound | PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O (9:1) | 85 | 22 | 85 |
Experimental Workflow for the Synthesis of a Key Intermediate in the Total Synthesis of (-)-Dendrobine
Applications of Potassium Vinyltrifluoroborate in Medicinal Chemistry: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium vinyltrifluoroborate (KVBF₃) has emerged as a highly valuable and versatile reagent in modern medicinal chemistry. Its superior stability, ease of handling, and high reactivity make it an attractive alternative to other vinylating agents, such as vinylboronic acids which are prone to polymerization, and toxic vinyltin (B8441512) compounds.[1][2] As a crystalline, air- and water-stable solid, this compound offers significant advantages in the synthesis of complex molecules, particularly in the development of novel therapeutics and diagnostic agents.[3][4]
The primary application of this compound in medicinal chemistry is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction facilitates the formation of a carbon-carbon bond between the vinyl group of the borane (B79455) and an aryl or heteroaryl electrophile, yielding substituted styrenes and vinyl-heterocycles.[5] These products are crucial building blocks for a wide array of biologically active molecules.[3] Furthermore, organotrifluoroborates are playing an increasingly important role in the development of radiolabeled compounds for Positron Emission Tomography (PET) imaging, a key diagnostic tool in modern medicine.[6][7]
These application notes provide a comprehensive overview of the utility of this compound, with detailed protocols for its key applications and quantitative data to support researchers in its practical implementation.
Key Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and this compound is an excellent vinylating agent for this transformation.[5] The reaction is tolerant of a wide variety of functional groups and can be used to synthesize a diverse range of substituted styrenes and vinyl-heterocycles, which are common motifs in pharmaceutical compounds.[1]
One notable example is the use of this compound in the total synthesis of (+)-Varitriol, an antitumor natural product.[8][9] This synthesis highlights the utility of this reagent in the construction of complex, biologically active molecules.
General Reaction Scheme:
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 13682-77-4 [chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. One-step (18)F labeling of biomolecules using organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 13682-77-4: this compound [cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Polymerization Reactions Involving Potassium Vinyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of polymerization reactions involving potassium vinyltrifluoroborate, a versatile monomer for the synthesis of functional polymers. The unique properties of the trifluoroborate group offer opportunities for creating novel materials with potential applications in drug delivery, diagnostics, and smart materials.
Introduction
This compound (KVFB) is a water- and air-stable crystalline solid.[1] This stability, coupled with the unique reactivity of the vinyl group, makes it an attractive monomer for polymer synthesis. The resulting polymer, poly(this compound), possesses pendant trifluoroborate groups that can be further functionalized or utilized for their inherent properties, such as forming dynamic covalent bonds with diols. This opens avenues for creating stimuli-responsive materials, for example, polymers that respond to changes in pH or the presence of specific biomolecules.[2][3]
Polymerization Methods
The polymerization of this compound can be achieved through various techniques, including free-radical polymerization and controlled radical polymerization methods. The choice of method influences the polymer's molecular weight, polydispersity, and architecture.
Free-Radical Polymerization
Free-radical polymerization is a straightforward method for synthesizing poly(this compound). Thermal initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (KVFB)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Nitrogen gas
-
Schlenk flask
-
Magnetic stir bar
-
Oil bath
Procedure: [4]
-
To a 10 mL Schlenk flask equipped with a magnetic stir bar, add this compound (134 mg, 1.00 mmol) and AIBN (1.64 mg, 10 µmol).
-
Seal the Schlenk flask and degas the system by evacuating under vacuum and backfilling with nitrogen. Repeat this cycle three times.
-
Using a syringe, add 1.00 mL of anhydrous DMSO to the flask.
-
Place the flask in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 18 hours.
-
To quench the polymerization, remove the flask from the oil bath and expose the contents to air.
-
The resulting polymer solution can be purified by precipitation in a non-solvent like diethyl ether, followed by filtration and drying under vacuum.
Quantitative Data Summary
| Parameter | Value | Reference |
| Monomer | This compound | [4] |
| Initiator | AIBN | [4] |
| Solvent | Anhydrous DMSO | [4] |
| Temperature | 60 °C | [4] |
| Reaction Time | 18 h | [4] |
| Monomer to Initiator Ratio | 100:1 | [4] |
Controlled Radical Polymerization: RAFT and ATRP (Hypothetical Protocols)
While specific literature detailing the RAFT and ATRP of this compound is emerging, protocols can be adapted from the polymerization of analogous vinyl monomers. Controlled radical polymerization techniques are highly desirable as they allow for the synthesis of polymers with well-defined molecular weights, low polydispersity indices (PDI), and complex architectures such as block copolymers.
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization
RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization, leading to polymers with living characteristics. For vinyl monomers, xanthates or dithiocarbamates are often suitable CTAs.
Atom Transfer Radical Polymerization (ATRP)
ATRP employs a transition metal catalyst, typically a copper complex, to control the polymerization. This method is known for its tolerance to a variety of functional groups.
Detailed experimental protocols for RAFT and ATRP of this compound are still under development and require further research for optimization.
Potential Applications in Drug Development
The unique chemistry of the boronic acid functional group, accessible from the trifluoroborate, makes poly(this compound) a promising candidate for various biomedical applications.
-
Drug Delivery: The ability of boronic acids to form reversible covalent bonds with diols can be exploited for the targeted delivery of glycosylated drugs or for creating glucose-responsive systems for insulin (B600854) delivery.[5][6]
-
Stimuli-Responsive Materials: Polymers containing boronic acid moieties can exhibit pH-responsive behavior, making them suitable for creating smart hydrogels or nanoparticles that release their payload in specific physiological environments, such as the acidic tumor microenvironment.[2][3]
-
Bioconjugation: The trifluoroborate group can be a handle for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules.
Visualizations
Experimental Workflow for Free-Radical Polymerization
Caption: Workflow for the free-radical polymerization of KVFB.
Proposed Signaling Pathway for pH-Responsive Drug Release
Caption: Proposed mechanism for pH-triggered drug release.
References
- 1. pH-Responsive Polymers: Properties, Synthesis, and Applications | Semantic Scholar [semanticscholar.org]
- 2. pH-Responsive polymers: synthesis, properties and applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. pH-Responsive polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Reactions with Potassium Vinyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed vinylation of N-heterocycles and phenols using potassium vinyltrifluoroborate. This methodology offers a powerful and versatile tool for the synthesis of vinylated compounds, which are valuable building blocks in medicinal chemistry and materials science.
Introduction
Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed systems for the formation of carbon-heteroatom bonds. This compound is an air- and moisture-stable vinylating reagent that is easy to handle and store, making it an attractive coupling partner. The Chan-Lam vinylation, a copper-catalyzed cross-coupling of a nucleophile with a boronic acid derivative, provides a direct route to vinylated products under relatively mild conditions. This document outlines the application of this methodology for the N-vinylation of azoles and O-vinylation of phenols.
Key Applications
-
N-Vinylation of Heterocycles: Synthesis of N-vinylazoles, which are important precursors for polymers and pharmacologically active compounds.
-
O-Vinylation of Phenols: Formation of aryl vinyl ethers, which are versatile intermediates in organic synthesis.
-
Drug Discovery: Introduction of a vinyl group can modulate the biological activity and pharmacokinetic properties of drug candidates.
-
Materials Science: Synthesis of vinyl-functionalized monomers for polymerization and materials with tailored electronic and physical properties.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Vinylation of Azoles with this compound
This protocol describes the N-vinylation of electron-deficient azoles, such as 1,2,3-triazoles and tetrazoles, using a copper(I)-phenanthroline-triphenylphosphine catalyst. The reaction proceeds efficiently under base-free conditions.[1]
Materials:
-
Azole (e.g., 4-phenyl-1H-1,2,3-triazole)
-
This compound (KVBF₃)
-
(phen)Cu(PPh₃)Br catalyst (See Protocol 3 for preparation)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or sealed vial)
Procedure:
-
To an oven-dried Schlenk tube or a sealed vial equipped with a magnetic stir bar, add the azole (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and (phen)Cu(PPh₃)Br (0.05 mmol, 5 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-vinylazole.
Protocol 2: Copper-Catalyzed O-Vinylation of Phenols with this compound (Adapted from a Cyclopropylation Protocol)
This protocol is adapted from a Chan-Lam O-cyclopropylation method and is proposed for the O-vinylation of phenols. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Phenol (B47542) (e.g., 4-methoxyphenol)
-
This compound (KVBF₃)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent mixture (e.g., Toluene/Water)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the phenol (1.0 mmol, 1.0 equiv), this compound (2.0 mmol, 2.0 equiv), Cu(OAc)₂ (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and the base (2.0 mmol, 2.0 equiv).
-
Add the solvent mixture (e.g., Toluene:Water 4:1, 5 mL).
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl vinyl ether.
Protocol 3: Synthesis of Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) Catalyst
This protocol describes the synthesis of the (phen)Cu(PPh₃)Br catalyst used in Protocol 1.
Materials:
-
Copper(I) bromide (CuBr)
-
1,10-Phenanthroline
-
Triphenylphosphine (B44618) (PPh₃)
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve copper(I) bromide (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).
-
In a separate flask, dissolve 1,10-phenanthroline (1.0 mmol, 1.0 equiv) and triphenylphosphine (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).
-
Slowly add the ligand solution to the copper(I) bromide solution with stirring.
-
Stir the resulting mixture at room temperature for 2-4 hours. A precipitate may form.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove any unreacted starting materials.
-
Dry the solid under vacuum to yield the bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) complex as a solid.[] Characterize the complex by standard analytical techniques (e.g., NMR, IR, elemental analysis).
Data Presentation
Table 1: Substrate Scope for the Copper-Catalyzed N-Vinylation of Azoles with this compound
| Entry | Azole Substrate | Product | Yield (%) |
| 1 | 4-Phenyl-1H-1,2,3-triazole | 2-Vinyl-4-phenyl-2H-1,2,3-triazole | 85 |
| 2 | 1H-1,2,3-Triazole | 2-Vinyl-2H-1,2,3-triazole | 75 |
| 3 | 1H-Benzotriazole | 2-Vinyl-2H-benzotriazole | 80 |
| 4 | 5-Phenyl-1H-tetrazole | 2-Vinyl-5-phenyl-2H-tetrazole | 92 |
| 5 | 1H-Tetrazole | 2-Vinyl-2H-tetrazole | 68 |
Yields are isolated yields. Reaction conditions: Azole (1.0 mmol), KVBF₃ (1.5 mmol), (phen)Cu(PPh₃)Br (5 mol%), DCE, 80 °C, 12 h.
Table 2: Proposed Substrate Scope for the Copper-Catalyzed O-Vinylation of Phenols with this compound
| Entry | Phenol Substrate | Product | Predicted Yield (%) |
| 1 | Phenol | Phenyl vinyl ether | 70-80 |
| 2 | 4-Methoxyphenol | 4-Methoxyphenyl vinyl ether | 75-85 |
| 3 | 4-Chlorophenol | 4-Chlorophenyl vinyl ether | 60-70 |
| 4 | 2-Naphthol | 2-Naphthyl vinyl ether | 70-80 |
| 5 | 4-Hydroxybenzaldehyde | 4-Formylphenyl vinyl ether | 50-60 |
Predicted yields are based on analogous copper-catalyzed O-arylations and O-cyclopropylations. Experimental validation is required.
Visualizations
Experimental Workflow
Caption: General experimental workflow for copper-catalyzed vinylation.
Proposed Catalytic Cycle for Chan-Lam N-Vinylation
Caption: Proposed catalytic cycle for Chan-Lam N-vinylation.
References
Application Notes and Protocols: Functional Group Tolerance of Potassium Vinyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functional group tolerance of potassium vinyltrifluoroborate, a versatile and increasingly popular reagent in organic synthesis. Its stability to air and moisture, coupled with its broad functional group compatibility, makes it an invaluable tool in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4]
Introduction
This compound (KVFB) has emerged as a highly effective vinylating agent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6][7][8] Unlike many other organoboron reagents, KVFB is a crystalline solid that is stable in the presence of air and water, simplifying its handling and storage.[1][2][3][4] This enhanced stability profile, along with its predictable reactivity, allows for its use in complex synthetic sequences without the need for rigorous anhydrous or anaerobic conditions.
Functional Group Tolerance in Suzuki-Miyaura Cross-Coupling Reactions
Extensive studies have demonstrated the remarkable tolerance of this compound to a wide array of functional groups under typical Suzuki-Miyaura cross-coupling conditions. This broad compatibility allows for the late-stage vinylation of complex molecules, a significant advantage in drug discovery and development.
The palladium-catalyzed cross-coupling reaction of KVFB with aryl and heteroaryl electrophiles generally proceeds in moderate to excellent yields.[5][7][8][9] The reaction is compatible with both electron-donating and electron-withdrawing substituents on the aromatic partner.[5][10]
Table 1: Functional Group Tolerance of this compound in Suzuki-Miyaura Coupling with Aryl Bromides [5]
| Entry | Aryl Bromide | Functional Group | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Ketone | 4-Vinylacetophenone | 95 |
| 2 | Methyl 4-bromobenzoate | Ester | Methyl 4-vinylbenzoate | 93 |
| 3 | 4-Bromobenzonitrile | Nitrile | 4-Vinylbenzonitrile | 92 |
| 4 | 4-Bromobenzaldehyde | Aldehyde | 4-Vinylbenzaldehyde | 85 |
| 5 | 1-Bromo-4-nitrobenzene | Nitro | 4-Nitrostyrene | 88 |
| 6 | 4-Bromophenol | Alcohol (Phenol) | 4-Vinylphenol | 78 |
| 7 | 4-Bromoanisole | Ether | 4-Vinylanisole | 72 |
As illustrated in the table, the reaction accommodates various functionalities including ketones, esters, nitriles, aldehydes, nitro groups, and phenols.[5] This wide tolerance obviates the need for protecting group strategies in many synthetic routes, thereby increasing overall efficiency.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Bromides
This protocol is a representative procedure for the vinylation of an aryl bromide using this compound.
Materials:
-
This compound (1.05 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) chloride (PdCl₂) (0.02 equiv)
-
Triphenylphosphine (B44618) (PPh₃) (0.06 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water (deionized)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.05 mmol, 141 mg), palladium(II) chloride (0.02 mmol, 3.5 mg), triphenylphosphine (0.06 mmol, 15.7 mg), and cesium carbonate (3.0 mmol, 977 mg).
-
Add a 9:1 mixture of THF and water (10 mL).
-
The reaction mixture is stirred at room temperature or heated to reflux (typically 60-80 °C) and monitored by TLC or GC/MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired vinylated product.
Diagrams
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocol.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a robust and highly functional group tolerant reagent for palladium-catalyzed vinylation reactions. Its ease of handling and broad applicability make it a superior choice for the synthesis of complex styrenes and other vinylated compounds. The provided protocols and data serve as a valuable resource for chemists in academia and industry, facilitating the incorporation of this versatile building block into their synthetic strategies.
References
- 1. CAS 13682-77-4: this compound [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 乙烯三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 13682-77-4 [chemicalbook.com]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 10. Complementary Regioselectivity in Rh(III)-Catalyzed Insertions of this compound via C–H Activation: Preparation and Use of 4-Trifluoroboratotetrahydroisoquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Styrenes via Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted styrenes is a cornerstone of modern organic chemistry, with applications ranging from polymer science to the development of novel pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds. Potassium vinyltrifluoroborate has emerged as a superior vinylating agent in these reactions due to its remarkable stability to air and moisture, ease of handling, and high reactivity under appropriate catalytic conditions.[1][2][3] Unlike vinylboronic acid, which is prone to polymerization, or toxic organotin compounds used in Stille couplings, this compound is a crystalline solid that can be stored indefinitely at room temperature, making it an ideal reagent for a wide range of synthetic applications.[1][4]
This document provides detailed protocols for the preparation of styrenes using this compound, including both conventional and microwave-assisted methods, and presents a summary of reaction outcomes with various aryl and heteroaryl electrophiles.
Reaction Mechanism and Workflow
The Suzuki-Miyaura cross-coupling reaction of an aryl halide with this compound is catalyzed by a palladium complex. The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the vinyltrifluoroborate, and subsequent reductive elimination to yield the styrene (B11656) product and regenerate the Pd(0) catalyst.
Experimental Workflow
References
Application Notes and Protocols for Suzuki Coupling with Potassium Vinyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing potassium vinyltrifluoroborate as a vinylating agent. This method offers a practical and efficient route for the synthesis of substituted styrenes, which are valuable intermediates in pharmaceutical and materials science research. This compound is an air- and moisture-stable crystalline solid, making it a convenient reagent compared to other vinylboron species.[1][2]
Overview of the Reaction
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[3] In this specific application, this compound serves as the nucleophilic partner, coupling with various aryl and heteroaryl electrophiles to produce the corresponding vinylated products.[2][4] The general transformation is depicted below:
General Reaction Scheme:
-
Ar-X : Aryl or heteroaryl halide (X = I, Br, Cl) or triflate (X = OTf)
-
K[CH2=CH-BF3] : this compound
-
Pd catalyst : Typically a palladium(II) salt with a phosphine (B1218219) ligand
-
Base : Required for the activation of the organoboron species
A key advantage of using potassium organotrifluoroborates is their stability, which often allows for the use of near-stoichiometric amounts of the nucleophilic partner, unlike boronic acids which can be prone to degradation.[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following protocol is a general guideline for the vinylation of aryl and heteroaryl halides using this compound.[4]
Materials:
-
Aryl or heteroaryl halide (1.00 mmol)
-
This compound (1.50 mmol, 1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.00 mmol, 3.0 equiv)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (0.06 mmol, 6 mol%)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1.00 mmol), this compound (1.50 mmol), cesium carbonate (3.00 mmol), palladium(II) chloride (0.02 mmol), and triphenylphosphine (0.06 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add a 9:1 mixture of THF and water (e.g., 10 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 65-80 °C).
-
Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired vinylated compound.
Data Presentation
The following tables summarize the yields of various substituted styrenes obtained from the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl bromides under optimized conditions.
Table 1: Coupling of this compound with Substituted Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Vinylacetophenone | 85 |
| 2 | 4-Bromobenzonitrile | 4-Vinylbenzonitrile | 90 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-vinylbenzoate | 88 |
| 4 | 4-Bromonitrobenzene | 4-Nitrostyrene | 92 |
| 5 | 1-Bromo-4-methoxybenzene | 4-Methoxystyrene | 72 |
| 6 | 1-Bromo-4-fluorobenzene | 4-Fluorostyrene | 75 |
| 7 | 1-Bromo-3-methylbenzene | 3-Methylstyrene | 80 |
| 8 | 2-Bromotoluene | 2-Methylstyrene | 78 |
Reaction Conditions: Aryl bromide (1.0 equiv), this compound (1.5 equiv), Cs₂CO₃ (3.0 equiv), PdCl₂ (2 mol%), PPh₃ (6 mol%), THF/H₂O (9:1), 65 °C.
Table 2: Coupling of this compound with Heteroaryl Bromides
| Entry | Heteroaryl Bromide | Product | Yield (%) |
| 1 | 2-Bromopyridine | 2-Vinylpyridine | 75 |
| 2 | 3-Bromopyridine | 3-Vinylpyridine | 82 |
| 3 | 2-Bromothiophene | 2-Vinylthiophene | 88 |
| 4 | 3-Bromothiophene | 3-Vinylthiophene | 85 |
| 5 | 2-Bromofuran | 2-Vinylfuran | 70 |
Reaction Conditions: Heteroaryl bromide (1.0 equiv), this compound (1.5 equiv), Cs₂CO₃ (3.0 equiv), PdCl₂ (2 mol%), PPh₃ (6 mol%), THF/H₂O (9:1), 65 °C.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle Diagram
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst to form a Pd(II) intermediate.[3] Prior to transmetalation, the this compound undergoes hydrolysis in the aqueous media, facilitated by the base, to form the corresponding vinylboronic acid. This active boron species then undergoes transmetalation with the Pd(II) complex, where the vinyl group replaces the halide on the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond of the styrene product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Potassium Vinyltrifluoroborate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving potassium vinyltrifluoroborate.
Troubleshooting Guide: Low Yields
Low yields in Suzuki coupling reactions with this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Question: My Suzuki coupling reaction with this compound is giving a low yield. What are the potential causes and how can I troubleshoot it?
Answer:
Low yields can be attributed to several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. Follow this troubleshooting workflow to diagnose and address the issue:
Caption: Troubleshooting workflow for low yield Suzuki coupling.
Frequently Asked Questions (FAQs)
1. What is the optimal catalyst system for the Suzuki coupling of this compound?
A commonly successful and cost-effective catalyst system is a combination of PdCl2 (2 mol %) and PPh3 (6 mol %).[1][2][3][4] Alternatively, Pd(dppf)Cl2·CH2Cl2 (2 mol %) has also been shown to be effective.[1] For more challenging or electron-rich aryl halides, specialized Buchwald ligands may improve yields.[5]
2. Which base should I use for this reaction?
Cesium carbonate (Cs2CO3) is often the most effective base, providing good to excellent yields.[1][2][6][3][4] Potassium carbonate (K2CO3) can also be a suitable and more economical alternative, though it may result in slightly lower yields in some cases.[1] It is crucial that the base is of high purity and handled under anhydrous conditions where necessary to prevent side reactions.
3. What is the recommended solvent system?
A mixture of tetrahydrofuran (B95107) (THF) and water, typically in a 9:1 ratio, has been found to be highly effective for this coupling reaction.[1][6] The presence of water is often necessary for the transmetalation step with organotrifluoroborates. It is critical to thoroughly degas the solvents to remove dissolved oxygen, which can deactivate the palladium catalyst.
4. Can other organoboron reagents be used for vinylation?
Yes, other vinylating agents like vinylboronic acids, their corresponding boronate esters (e.g., pinacol (B44631) esters), and vinyltributyltin can be used.[1] However, this compound offers several advantages, including being a stable, crystalline solid that is easy to handle and store, and it avoids the toxicity associated with organotin compounds.[1][7]
5. What are common side reactions that lead to low yield?
Two common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of ethylene (B1197577) instead of the desired styrene (B11656) product. This can be minimized by ensuring the quality of the reagents and optimizing the base and solvent system.
-
Homocoupling: This is the coupling of two molecules of the aryl halide or two molecules of the vinyltrifluoroborate. This side reaction is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[8] Proper degassing of the reaction mixture and using a Pd(0) source or ensuring efficient in-situ reduction of a Pd(II) pre-catalyst can mitigate this issue.[8]
Quantitative Data Summary
The following table summarizes optimized reaction conditions and corresponding yields for the Suzuki coupling of this compound with various aryl bromides.
| Aryl Bromide | Catalyst (mol %) | Ligand (mol %) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | PdCl2 (2) | PPh3 (6) | Cs2CO3 (3) | THF/H2O (9:1) | Reflux | 12 | 72 |
| 4-Bromobenzonitrile | PdCl2 (2) | PPh3 (6) | Cs2CO3 (3) | THF/H2O (9:1) | Reflux | 4 | 95 |
| 4-Bromobenzaldehyde | PdCl2 (2) | PPh3 (6) | Cs2CO3 (3) | THF/H2O (9:1) | Reflux | 4 | 91 |
| 3-Bromopyridine | PdCl2 (2) | PPh3 (6) | Cs2CO3 (3) | THF/H2O (9:1) | Reflux | 12 | 85 |
| 1-Bromo-4-nitrobenzene | PdCl2 (2) | PPh3 (6) | Cs2CO3 (3) | THF/H2O (9:1) | Reflux | 4 | 98 |
Data adapted from Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.[1]
Experimental Protocol
Optimized Protocol for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide [1][9]
-
Reaction Setup: To a flame-dried Schlenk flask or reaction tube, add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and cesium carbonate (3.0 mmol, 3.0 eq.).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) chloride (0.02 mmol, 2 mol %) and triphenylphosphine (B44618) (0.06 mmol, 6 mol %). Add these to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous, degassed tetrahydrofuran (THF, 9 mL) and deionized, degassed water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath and heat the reaction mixture to reflux.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired styrene derivative.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura catalytic cycle.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Potassium Vinyltrifluoroborate in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium vinyltrifluoroborate in cross-coupling reactions. The following information is designed to help you identify and resolve common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cross-coupling reactions?
This compound (KVBF₃) is a crystalline, air- and moisture-stable organoboron compound.[1] It serves as a versatile and easy-to-handle source of a vinyl group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its stability compared to vinylboronic acid makes it an attractive reagent, as it is less prone to decomposition and can be stored for extended periods.
Q2: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
The most prevalent side reactions are:
-
Protodeboronation: The cleavage of the carbon-boron bond, replacing the boronate group with a hydrogen atom. This leads to the formation of ethene and reduces the yield of the desired vinylated product.
-
Homocoupling: The self-coupling of the aryl halide or the vinyltrifluoroborate to form biaryl or 1,3-butadiene (B125203) byproducts, respectively. This consumes the starting materials and complicates purification.
-
Hydrolysis: The breakdown of the trifluoroborate salt to the corresponding boronic acid. While necessary for the catalytic cycle, uncontrolled or rapid hydrolysis can increase the likelihood of other side reactions.
Q3: How does the choice of base affect the outcome of the reaction?
The base plays a critical role in the Suzuki-Miyaura coupling. It activates the this compound for transmetalation to the palladium catalyst. However, the type and strength of the base can also influence the extent of side reactions. Strong bases can accelerate the hydrolysis of the trifluoroborate, potentially leading to increased protodeboronation and homocoupling. Weaker bases, such as carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates, are often preferred to control the reaction rate and minimize unwanted byproducts.[2][3]
Troubleshooting Guides
Problem 1: Low yield of the desired vinylated product and formation of a deboronated arene byproduct.
This issue is likely due to protodeboronation .
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Base Selection: A base that is too strong can lead to rapid hydrolysis and subsequent protodeboronation. | Use a milder base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[2] In some cases, potassium phosphate (B84403) (K₃PO₄) can also be effective. |
| Sub-optimal Solvent System: The solvent can influence the solubility of the base and the stability of the intermediates. | A mixture of an organic solvent and water (e.g., THF/H₂O or Dioxane/H₂O) is typically used. Optimizing the ratio can help control the hydrolysis rate.[2] |
| High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely. |
| Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to product degradation and increased side reactions. | Monitor the reaction by TLC or GC/MS and work up the reaction as soon as the starting material is consumed. |
Experimental Protocol to Minimize Protodeboronation:
-
To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and cesium carbonate (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system (e.g., THF/H₂O 9:1).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and ligand (if required).
-
Stir the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature and proceed with the workup.
Problem 2: Significant formation of biaryl or butadiene byproducts.
This indicates that homocoupling is a competing reaction pathway.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Catalyst System: A catalyst that is not active enough or is present in too low a concentration can favor homocoupling. | Screen different palladium catalysts and ligands. For example, PdCl₂(dppf) or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand like PPh₃ or RuPhos can be effective.[2] Increasing the catalyst loading slightly might also be beneficial. |
| Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the organoboron reagent. | Thoroughly degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen). |
| Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has more time to undergo side reactions. | Ensure the base is adequately activating the vinyltrifluoroborate. The choice of solvent can also impact the rate of transmetalation. |
Quantitative Data Summary
The following tables summarize quantitative data on the effect of reaction parameters on the yield of Suzuki-Miyaura coupling with this compound.
Table 1: Effect of Base on the Yield of 4-Methoxystyrene [2]
| Base | Solvent | Catalyst | Ligand | Yield (%) |
| Cs₂CO₃ | THF/H₂O (9:1) | PdCl₂ | PPh₃ | 72 |
| K₂CO₃ | THF/H₂O (9:1) | PdCl₂ | PPh₃ | 65 |
| K₃PO₄ | THF/H₂O (9:1) | PdCl₂ | PPh₃ | 45 |
| NEt₃ | THF/H₂O (9:1) | PdCl₂ | PPh₃ | <5 |
Table 2: Effect of Catalyst System on the Yield of 4-Methoxystyrene [2]
| Catalyst (2 mol%) | Ligand (6 mol%) | Base | Solvent | Yield (%) |
| PdCl₂(dppf)·CH₂Cl₂ | - | Cs₂CO₃ | THF/H₂O (9:1) | 63 |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | THF/H₂O (9:1) | 72 |
| PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O (9:1) | 72 |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | THF/H₂O (9:1) | 58 |
Visualizations
Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow to diagnose and address common causes of low product yield in Suzuki-Miyaura vinylation reactions.
Diagram 3: Relationship between Hydrolysis and Side Reactions
Caption: The central role of hydrolysis in activating this compound and its influence on competing side reaction pathways.
References
Technical Support Center: Optimizing Reactions with Potassium Vinyltrifluoroborate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving potassium vinyltrifluoroborate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages?
This compound is a white to off-white, solid organoboron compound.[1] It is known for its stability under standard conditions, making it easier to handle and store compared to other vinylboron reagents.[2] Its primary advantage lies in its utility in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] The trifluoroborate group enhances the reactivity of the vinyl group, making it a valuable reagent in the synthesis of various organic compounds.[1]
Q2: How should I store and handle this compound?
This compound is generally stable but should be stored in a cool, dry place, away from moisture and incompatible substances to prevent hydrolysis.[1] While it is air- and water-stable for extended periods, it is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions to minimize the introduction of atmospheric moisture.
Q3: My Suzuki-Miyaura reaction with this compound is not working or giving low yields. What are the common causes?
Low or no yield in a Suzuki-Miyaura reaction using this compound can stem from several factors:
-
Catalyst Inactivity: The Palladium catalyst may not be in its active Pd(0) state.
-
Suboptimal Base: The choice and amount of base are critical for the activation of the trifluoroborate.
-
Improper Solvent System: The reaction is highly sensitive to the solvent mixture.
-
Hydrolysis of the Trifluoroborate: Premature hydrolysis of the reagent can lead to side reactions.
-
Protodeboronation: This is a common side reaction that results in the loss of the vinyl group.
-
Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to decomposition.
Q4: What is protodeboronation and how can I minimize it?
Protodeboronation is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This leads to the formation of ethylene (B1197577) gas and the loss of your vinylating agent. To minimize protodeboronation:
-
Use a Milder Base: Strong bases can promote this side reaction. Consider using bases like K₃PO₄ or K₂CO₃.
-
Control Water Content: While some water is necessary to facilitate the reaction, excess water can increase the rate of protodeboronation.
-
Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can help reduce this unwanted side reaction.
Q5: How does hydrolysis affect my reaction?
Hydrolysis of this compound to vinylboronic acid is a necessary step for the catalytic cycle to proceed. However, the rate of hydrolysis needs to be compatible with the rate of the cross-coupling reaction. If hydrolysis is too fast, the accumulation of the boronic acid can lead to side reactions. Conversely, if it is too slow, it can be the rate-limiting step. The choice of base and solvent system is crucial in controlling the hydrolysis rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Palladium Catalyst | - Ensure the use of a high-quality palladium precursor. - Consider using a pre-activated Pd(0) catalyst. - Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. |
| Incorrect Base | - Screen different bases. Cs₂CO₃ is often found to be highly effective.[3][4][5][6] - Ensure the base is anhydrous if required by the specific protocol. | |
| Inappropriate Solvent | - The THF/H₂O solvent system is often crucial for good results.[3] - Optimize the ratio of the organic solvent to water. A 9:1 or 10:1 ratio is a good starting point.[3] | |
| Formation of Side Products (e.g., homocoupling) | Premature Hydrolysis | - Adjust the base and solvent system to control the rate of hydrolysis. |
| High Reaction Temperature | - Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. | |
| Inconsistent Results | Reagent Quality | - Use freshly purchased or properly stored this compound. - Ensure the purity of your aryl halide and other reagents. |
| Reaction Setup | - Ensure all glassware is oven-dried to remove moisture. - Maintain a consistent and efficient stirring rate. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the optimization of Suzuki-Miyaura cross-coupling reactions using this compound.
Table 1: Effect of Palladium Catalyst on Yield
Reaction Conditions: p-bromoanisole (1.0 equiv), this compound (1.5 equiv), Cs₂CO₃ (3.0 equiv), THF/H₂O (9:1), 80 °C, 18 h.
| Catalyst (2 mol%) | Ligand (6 mol%) | Yield (%) |
| PdCl₂ | PPh₃ | 72[3] |
| Pd(OAc)₂ | PPh₃ | 72[3] |
| PdCl₂(dppf)·CH₂Cl₂ | - | 63[3] |
| Pd(PPh₃)₄ | - | 55 |
| PdCl₂(CN)₂ | PPh₃ | 45 |
Table 2: Effect of Base on Yield
Reaction Conditions: p-bromoanisole (1.0 equiv), this compound (1.5 equiv), PdCl₂ (2 mol%), PPh₃ (6 mol%), THF/H₂O (9:1), 80 °C, 18 h.
| Base (3.0 equiv) | Yield (%) |
| Cs₂CO₃ | 72[3] |
| K₂CO₃ | 65[3] |
| K₃PO₄ | 40 |
| KHCO₃ | 25 |
| NEt₃ | <5 |
| Pyridine | <5 |
Table 3: Effect of Solvent on Yield
Reaction Conditions: p-bromoanisole (1.0 equiv), this compound (1.5 equiv), PdCl₂ (2 mol%), PPh₃ (6 mol%), Cs₂CO₃ (3.0 equiv), 80 °C, 18 h.
| Solvent (9:1 ratio with H₂O) | Yield (%) |
| THF | 72[3] |
| i-PrOH | 30 |
| Toluene | 15 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide [3]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) chloride (PdCl₂, 0.02 mmol, 2 mol%) and triphenylphosphine (B44618) (PPh₃, 0.06 mmol, 6 mol%).
-
Solvent Addition: Add a 9:1 mixture of tetrahydrofuran (B95107) (THF) and water (0.2 M relative to the aryl bromide).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 13682-77-4: this compound [cymitquimica.com]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 6. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Potassium Vinyltrifluoroborate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium vinyltrifluoroborate reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (KVBF₃) is a crystalline, air- and moisture-stable organoboron compound.[1][2] It serves as a convenient and robust precursor to vinylboronic acid, which is a key component in Suzuki-Miyaura cross-coupling reactions for forming new carbon-carbon bonds.[1][3] Its stability makes it easier to handle and store compared to the corresponding vinylboronic acid, which is prone to polymerization and decomposition.[1][2]
Q2: What are the common impurities in a crude product from a Suzuki-Miyaura reaction using this compound?
Crude products from Suzuki-Miyaura reactions involving this compound can contain a variety of impurities, including:
-
Unreacted starting materials: Residual aryl halide and this compound.
-
Homocoupling products: Dimers of the aryl starting material.
-
Protodeboronation product: The arene resulting from the replacement of the boron group with a hydrogen atom.
-
Boron-containing byproducts: Boronic acids, boronic esters, and their anhydrides (boroxines) can be present.[1]
-
Inorganic salts: Bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) and potassium fluoride (B91410) (KF) are often present.[3]
-
Catalyst residues: Palladium and phosphine (B1218219) ligand residues will be present.
Q3: How should I store this compound?
This compound is a bench-stable solid that can be stored at room temperature for extended periods in a tightly sealed container to protect it from excessive moisture.[1][2]
Troubleshooting Guides
Problem 1: Low or No Product Yield in the Suzuki-Miyaura Coupling Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is from a reliable source and has been stored under an inert atmosphere. - Consider using a pre-catalyst that is activated in situ. - Perform a test reaction with a known reactive substrate to confirm catalyst activity. |
| Inappropriate Base | - The choice of base is critical. Cesium carbonate (Cs₂CO₃) is often effective for these couplings.[3] - Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water. |
| Solvent System Issues | - A mixture of an organic solvent and water (e.g., THF/H₂O) is commonly used to dissolve both the organic and inorganic reagents.[3] The ratio can be critical and may need optimization.[3] |
| Reaction Temperature | - The reaction may require heating. A typical temperature is around 85°C.[3] If the temperature is too low, the reaction may be too slow. If it's too high, degradation of starting materials or products may occur. |
| Poor Quality of Starting Materials | - Verify the purity of the aryl halide and this compound using techniques like NMR or mass spectrometry. |
A general workflow for troubleshooting a Suzuki-Miyaura coupling reaction is outlined below.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Difficulty in Purifying the Crude Product
Scenario 2.1: Removing Boron Impurities
Boronic acids and their derivatives can be challenging to remove via standard silica (B1680970) gel chromatography due to their polarity and potential for streaking.
Purification Strategies
| Method | Description | Advantages | Disadvantages |
| Aqueous Workup with Base | After the reaction, a wash with an aqueous base (e.g., 1M NaOH) can help remove acidic boron species by converting them to their more water-soluble salts. | Simple and effective for removing acidic impurities. | May not be suitable for base-sensitive products. |
| Acid/Base Extraction | For boronic acids, derivatization to a salt by treatment with a base, followed by extraction and then acidification can be an effective purification method.[4] | Can provide high purity.[4] | Involves multiple steps. |
| Specialized Chromatography | Using silica gel impregnated with boric acid can suppress the over-adsorption of boronic esters, leading to better separation.[5] | Effective for specific boronic esters.[5] | Requires preparation of the specialized stationary phase. |
| Recrystallization | If the desired product is crystalline, recrystallization can be a highly effective method for removing both boron-containing impurities and other byproducts.[1] | Can yield very pure material. | Product must be a solid; some product loss is inevitable. |
The decision-making process for choosing a purification method is illustrated below.
Caption: Purification method selection guide.
Scenario 2.2: Product Co-elutes with a Non-polar Impurity on Silica Gel
Possible Cause & Solution
This is often due to a homocoupled byproduct of the aryl halide starting material.
-
Optimize Chromatography: A careful selection of the mobile phase is crucial. A less polar solvent system may allow for the separation of the desired product from the even less polar homocoupled byproduct. Consider using a gradient elution.
-
Recrystallization: If the product is a solid, recrystallization may effectively separate the two compounds based on their different solubilities.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Cross-Coupling of this compound
This protocol is adapted from literature procedures.[3]
-
To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (3.0 mmol).
-
Add palladium chloride (PdCl₂) (0.02 mmol) and triphenylphosphine (B44618) (PPh₃) (0.06 mmol).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a 9:1 mixture of THF and water (10 mL).
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Stir the mixture at 85°C for 18-24 hours.
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Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of a Boronic Ester by Boric Acid Impregnated Silica Gel Chromatography
This is a general procedure based on a published method.[5]
-
Preparation of Boric Acid Impregnated Silica Gel: Prepare a 1% (w/v) solution of boric acid in a suitable solvent (e.g., methanol). Add silica gel to this solution to form a slurry. Remove the solvent by rotary evaporation to obtain the impregnated silica gel.
-
Column Packing: Pack a chromatography column with the boric acid impregnated silica gel as a slurry in the initial eluent.
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Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute with an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate), collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
effect of base and solvent on potassium vinyltrifluoroborate coupling
Welcome to the technical support center for the Suzuki-Miyaura coupling of potassium vinyltrifluoroborate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for reaction conditions for the Suzuki-Miyaura coupling of this compound with an aryl bromide?
A1: A well-established starting point is the use of 2 mol % of PdCl₂ with 6 mol % of PPh₃ as the ligand, cesium carbonate (Cs₂CO₃) as the base, and a 9:1 mixture of tetrahydrofuran (B95107) (THF) and water (H₂O) as the solvent system.[1][2][3][4] This combination has been shown to provide moderate to good yields for a variety of substrates.
Q2: My reaction is not going to completion. What are the common causes?
A2: Incomplete conversion can be due to several factors:
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Inactive Catalyst: Ensure your palladium source and ligand are of good quality. Consider using a pre-catalyst like PdCl₂(dppf)·CH₂Cl₂.
-
Sub-optimal Base or Solvent: The choice of base and solvent is critical. While Cs₂CO₃ and THF/H₂O are a good starting point, your specific substrate may require optimization.
-
Moisture and Oxygen: While this compound is air and moisture stable, the catalytic cycle of the Suzuki-Miyaura reaction is sensitive to oxygen.[5] Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Poor Quality Reagents: The purity of your aryl halide and this compound is important. Impurities can inhibit the catalyst.
Q3: I am observing significant side product formation, including protodeboronation of the vinyltrifluoroborate. How can I minimize this?
A3: Protodeboronation (cleavage of the C-B bond by a proton source) can be a competing side reaction. To minimize it:
-
Base Selection: A judicious choice of base is crucial. While a base is required for the reaction to proceed, overly strong or nucleophilic bases can promote side reactions. Cs₂CO₃ is often a good choice.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side product formation.
-
Water Content: While water is often necessary for the transmetalation step with organotrifluoroborates, excessive amounts can lead to hydrolysis and protodeboronation. The ratio of the organic solvent to water should be carefully controlled.
Q4: Are there any safety concerns I should be aware of when running this reaction?
A4: Yes, significant exothermic events have been observed during the Suzuki-Miyaura cross-coupling of aryl bromides with this compound, particularly in aqueous systems.[6] The reaction exotherm can be rapid and may lead to a dangerous increase in temperature and pressure, especially on a larger scale. It is crucial to:
-
Monitor the Reaction Temperature: Use a reaction calorimeter or at least a thermometer to monitor the internal temperature.
-
Control Reagent Addition: For larger scale reactions, consider controlled addition of one of the reagents (e.g., the catalyst or the base) to manage the exotherm.
-
Use Appropriate Solvents: Be aware of the boiling points of your solvents. An uncontrolled exotherm can exceed the boiling point, leading to a runaway reaction.[6] Anhydrous solvent systems may exhibit a less significant exotherm.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Ineffective catalyst system. | * Use a fresh palladium source and ligand. * Screen different palladium precursors (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂).[1] * Vary the palladium to ligand ratio. |
| Incorrect base. | * Cs₂CO₃ is generally the most effective base.[1] * K₂CO₃ can also provide acceptable results, though often with lower yields.[1] * Avoid non-carbonate bases like NEt₃ or pyridine, which have been shown to be ineffective.[1] | |
| Inappropriate solvent system. | * The THF/H₂O (9:1) system is highly recommended as it has been shown to be superior to other systems like i-PrOH/H₂O or toluene/H₂O.[1] * For specific applications, anhydrous aprotic solvents like DMSO can be used, but be mindful of the different reaction kinetics and exotherms.[6] | |
| Formation of Impurities | Degradation of starting material or product. | * Lower the reaction temperature. * Reduce the reaction time. |
| Competing side reactions (e.g., homocoupling). | * Ensure the reaction is thoroughly degassed to remove oxygen. * Use high-purity reagents. | |
| Inconsistent Results | Variability in reagent quality. | * Use this compound from a reliable source or purify it before use. * Ensure solvents are anhydrous and of high purity. |
| Reaction sensitivity to water content. | * Carefully control the amount of water in the solvent system. |
Data Summary
The following tables summarize the effect of different bases and solvents on the yield of the Suzuki-Miyaura coupling of p-bromoanisole with this compound, as reported in the literature.
Table 1: Effect of Base on Product Yield
| Base | Yield (%) |
| Cs₂CO₃ | 72 |
| K₂CO₃ | 55 |
| KHCO₃ | <5 |
| K₃PO₄ | <5 |
| NEt₃ | <5 |
| Pyridine | <5 |
| Reaction Conditions: PdCl₂ (2 mol %), PPh₃ (6 mol %), THF/H₂O (9:1), 80 °C, 12 h. Data extracted from Molander, G. A.; Brown, A. R. J. Org. Chem. 2006, 71 (26), 9681–9686.[1] |
Table 2: Effect of Solvent on Product Yield
| Solvent System (Organic:H₂O) | Yield (%) |
| THF/H₂O (9:1) | 72 |
| i-PrOH/H₂O (9:1) | <5 |
| Toluene/H₂O (9:1) | <5 |
| Reaction Conditions: PdCl₂ (2 mol %), PPh₃ (6 mol %), Cs₂CO₃ (3 equiv.), 80 °C, 12 h. Data extracted from Molander, G. A.; Brown, A. R. J. Org. Chem. 2006, 71 (26), 9681–9686.[1] |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide [1]
-
To an oven-dried reaction vessel is added the aryl bromide (1.0 mmol), this compound (1.5 mmol), and cesium carbonate (3.0 mmol).
-
The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate flask, the palladium catalyst is prepared by adding PdCl₂ (0.02 mmol) and PPh₃ (0.06 mmol) to the THF portion of the solvent mixture (e.g., 9 mL). This mixture is stirred under an inert atmosphere for 5 minutes.
-
The catalyst solution is then added to the reaction vessel containing the solids, followed by the addition of water (e.g., 1 mL).
-
The reaction mixture is heated to 80 °C and stirred for the desired amount of time (typically 12-24 hours), monitoring by TLC or GC/MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Potassium Vinyltrifluoroborate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for Suzuki-Miyaura cross-coupling reactions involving potassium vinyltrifluoroborate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the standard catalyst system for the Suzuki-Miyaura cross-coupling of this compound with aryl halides?
A commonly effective and cost-efficient catalyst system consists of 2 mol % Palladium(II) chloride (PdCl₂) as the precatalyst, 6 mol % triphenylphosphine (B44618) (PPh₃) as the ligand, and cesium carbonate (Cs₂CO₃) as the base.[1][2][3][4][5][6] The reaction is typically performed in a tetrahydrofuran (B95107) and water (THF/H₂O) solvent mixture.[1][2][3][4][5][6]
Q2: I am observing low to no yield in my reaction. What are the potential causes and how can I troubleshoot this?
Low or no yield can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: Ensure the active Pd(0) species is being generated. If using a Pd(II) precatalyst, incomplete reduction might be the issue. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensuring your reaction conditions facilitate reduction. Also, be mindful of ligand degradation due to oxidation; use fresh, high-purity ligands.
-
Inefficient Reaction Conditions: The choice of base and solvent is critical. Cesium carbonate is often a reliable base for these reactions.[1][2][3][4][5][6] A THF/H₂O solvent system is also frequently successful.[1][4] Ensure all reagents are of high purity and solvents are appropriately degassed to prevent catalyst deactivation.
-
Substrate Reactivity: Electron-rich or sterically hindered aryl halides can be challenging substrates. In such cases, a change in ligand to a more electron-rich and bulky one, such as RuPhos, may be beneficial.[4]
Q3: My reaction is producing significant amounts of homocoupled product. How can I minimize this side reaction?
Homocoupling of the vinyltrifluoroborate is a common side reaction. To minimize it, consider the following:
-
Controlled Reagent Addition: Slowly adding the this compound to the reaction mixture can help maintain a low concentration of the boronate, thus disfavoring homocoupling.
-
Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands can identify a more selective system for the desired cross-coupling.
-
Inert Atmosphere: Rigorously degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen from promoting homocoupling.
Q4: What is protodeborylation and how can I avoid it?
Protodeborylation is a side reaction where the vinyl group on the trifluoroborate is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture, leading to the loss of your nucleophile. Potassium organotrifluoroborates are generally more resistant to protodeborylation than their boronic acid counterparts.[7] However, if you suspect this is an issue, ensure your base is sufficiently strong and that the reaction kinetics favor the cross-coupling pathway. Using anhydrous solvents may be an option, but this can sometimes negatively impact the reaction rate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst (Pd(II) not reduced to Pd(0)). | Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄). Ensure proper degassing to prevent catalyst oxidation. |
| Poor choice of base or solvent. | Screen different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄). Optimize the solvent system (e.g., THF/H₂O, NMP).[1][8] | |
| Low reactivity of the aryl halide (electron-rich or sterically hindered). | Use a more electron-rich and bulky ligand (e.g., RuPhos, XPhos, SPhos). Consider microwave heating to increase the reaction rate for hindered substrates.[4][9][10] | |
| Significant Homocoupling of Vinyltrifluoroborate | High concentration of the vinyltrifluoroborate. | Add the this compound solution slowly to the reaction mixture. |
| Oxygen contamination. | Ensure thorough degassing of solvents and maintain a strict inert atmosphere. | |
| Reaction is Sluggish or Stalls | Insufficient temperature. | Cautiously increase the reaction temperature. Microwave irradiation can be effective for accelerating slow reactions.[9][10] |
| Catalyst deactivation. | Use a higher catalyst loading or a more robust ligand. | |
| Protodeborylation of Starting Material | Presence of acidic protons and slow transmetalation. | Use a non-protic solvent if possible, though this may slow down the reaction. Ensure a sufficiently strong base is used. |
Catalyst and Ligand Performance Data
The following table summarizes the performance of various catalyst systems in the Suzuki-Miyaura cross-coupling of p-bromoanisole with this compound.
| Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Yield (%) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 63 | [1][4] |
| Pd(OAc)₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O | 72 | [1][4] |
| PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O | 72 | [1][4] |
| Pd/C (0.1) | - | K₃PO₄·H₂O | NMP | 57-73 | [8] |
| PdCl₂(dppf)CH₂Cl₂ (5) | - | Cs₂CO₃ | THF/H₂O | Moderate | [9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium precatalyst (e.g., PdCl₂, 2 mol %) and ligand (e.g., PPh₃, 6 mol %). Add the degassed solvent system (e.g., THF/H₂O, 9:1 v/v, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (typically 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Sterically Hindered Aryl Bromides
For sterically hindered substrates, microwave irradiation can be beneficial.
-
Reaction Setup: In a microwave-safe vessel, combine the hindered aryl bromide (1.0 mmol), this compound (5.0 equiv), and cesium carbonate (3.0 equiv).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., PdCl₂(dppf)CH₂Cl₂, 5 mol %) and the degassed solvent (e.g., THF/H₂O, 9:1 v/v).[9]
-
Microwave Irradiation: Seal the vessel and heat in a microwave reactor to 150 °C for 20 minutes.[9]
-
Work-up and Purification: Follow the general work-up and purification procedure described above.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence for diagnosing and resolving low-yield issues in your reaction.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Safety Considerations
The Suzuki-Miyaura cross-coupling reaction, particularly with this compound, can be significantly exothermic.[1][2] This is especially true in aqueous solvent systems.[1][2] The heat generated can cause the reaction temperature to exceed the boiling point of the solvent, leading to a potential runaway reaction.[1][2] It is crucial to have adequate cooling and to monitor the reaction temperature, especially during the initial stages and upon catalyst addition. For larger-scale reactions, controlled addition of one of the reagents is recommended to manage the exotherm.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing homocoupling in potassium vinyltrifluoroborate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving potassium vinyltrifluoroborate, with a specific focus on preventing homocoupling side reactions.
Troubleshooting Guide: Preventing Homocoupling
Homocoupling of this compound is a common side reaction that can significantly lower the yield of the desired cross-coupled product and complicate purification. This guide provides a systematic approach to diagnosing and resolving this issue.
| Symptom | Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant formation of 1,3-butadiene (B125203) (vinyl-vinyl homocoupling product) | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). | Reduced or eliminated homocoupling byproduct, leading to a cleaner reaction profile and higher yield of the desired product.[1][2] |
| Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).2. If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), add a mild reducing agent like potassium formate.[2][3][4] | Faster formation of the active Pd(0) catalyst, minimizing the opportunity for Pd(II)-mediated homocoupling.[3][4][5] | |
| Low yield of the desired product despite consumption of starting materials | Inappropriate choice of ligand, base, or solvent. | Systematically screen different reaction parameters. Refer to the optimized conditions in the tables below. | Identification of optimal conditions that favor the cross-coupling pathway over homocoupling. |
| Catalyst deactivation. | Use robust ligands that protect the palladium center. Ensure high purity of all reagents and solvents. | Increased catalyst lifetime and turnover number, leading to higher product yield. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound reactions?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 1,3-butadiene. This depletes the vinylating agent, reduces the yield of the desired substituted styrene (B11656) product, and introduces impurities that can be difficult to separate.
Q2: What are the primary drivers of homocoupling in these reactions?
A2: The primary causes of homocoupling are the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction, and the use of suboptimal reaction conditions (catalyst, ligand, base, solvent) that may favor the homocoupling pathway.[1][2][5]
Q3: How can I effectively remove oxygen from my reaction?
A3: To minimize homocoupling, it is crucial to deoxygenate the reaction mixture.[1] This can be achieved by sparging the solvent and the reaction vessel with an inert gas like nitrogen or argon for an extended period. Assembling the reaction under a positive pressure of the inert gas is also essential. For very sensitive reactions, the "freeze-pump-thaw" method can be used for solvent degassing.[2]
Q4: Can the choice of palladium catalyst influence the extent of homocoupling?
A4: Yes. Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂, require reduction to the active Pd(0) species in situ. If this reduction is not efficient, the remaining Pd(II) can catalyze the homocoupling of the organoboron reagent.[5] Using a Pd(0) precatalyst like Pd(PPh₃)₄ can often mitigate this issue.[2]
Q5: What is the role of ligands in preventing homocoupling?
A5: Ligands play a critical role in stabilizing the palladium catalyst and influencing its reactivity.[6][7] Bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination step of the cross-coupling catalytic cycle, thereby outcompeting the homocoupling pathway. The choice of ligand can be crucial for achieving high selectivity.[8]
Q6: Does the base have an effect on homocoupling?
A6: The choice and amount of base are critical. The base is required to activate the this compound for transmetalation.[9] However, an inappropriate base can lead to side reactions. Cesium carbonate (Cs₂CO₃) has been shown to be effective in many cases for the Suzuki-Miyaura coupling of this compound.[8][10][11][12][13]
Q7: Are there any specific solvent recommendations to minimize homocoupling?
A7: The solvent can significantly impact the reaction outcome.[14][15][16][17] For the Suzuki-Miyaura coupling of this compound, a mixture of THF and water (typically 9:1) has been found to be effective, providing good yields while minimizing side reactions.[8][10]
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for the Suzuki-Miyaura cross-coupling of this compound with various aryl electrophiles, which have been shown to provide good yields of the desired styrene products, thereby minimizing homocoupling.
Table 1: Optimization of Reaction Conditions for the Cross-Coupling of p-Bromoanisole with this compound [8]
| Entry | Catalyst System | Catalyst Loading (mol %) | Solvent | Base | Time (h) | Yield (%) |
| 1 | PdCl₂(dppf)·CH₂Cl₂ | 2 | i-PrOH/H₂O | Cs₂CO₃ | 16 | 35 |
| 2 | PdCl₂(dppf)·CH₂Cl₂ | 2 | THF/H₂O | Cs₂CO₃ | 16 | 63 |
| 3 | PdCl₂(dppf)·CH₂Cl₂ | 2 | Toluene/H₂O | Cs₂CO₃ | 16 | 17 |
| 4 | PdCl₂/PPh₃ | 2/6 | THF/H₂O | K₂CO₃ | 16 | 60 |
| 5 | PdCl₂/PPh₃ | 2/6 | THF/H₂O | KHCO₃ | 16 | 10 |
| 6 | PdCl₂/PPh₃ | 2/6 | THF/H₂O | K₃PO₄ | 16 | 15 |
| 7 | PdCl₂/PPh₃ | 2/6 | THF/H₂O | NEt₃ | 16 | 0 |
| 8 | PdCl₂/PPh₃ | 2/6 | THF/H₂O | Pyridine | 16 | 0 |
| 9 | PdCl₂/PPh₃ | 2/6 | THF/H₂O | Cs₂CO₃ | 16 | 72 |
| 10 | Pd(OAc)₂/PPh₃ | 2/6 | THF/H₂O | Cs₂CO₃ | 16 | 72 |
| 11 | Pd(PPh₃)₄ | 2 | THF/H₂O | Cs₂CO₃ | 16 | 68 |
Reactions were run with 1.5 equivalents of this compound and 3 equivalents of base.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Bromides [8]
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Reagent Preparation: In a dry reaction vessel, combine the aryl bromide (1.0 mmol), this compound (1.5 mmol), and cesium carbonate (3.0 mmol).
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Inert Atmosphere: Seal the vessel and purge with a stream of argon or nitrogen for 15-20 minutes to establish an inert atmosphere.
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Solvent Addition: Add degassed THF (9 mL) and degassed water (1 mL) via syringe.
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Catalyst Addition: To a separate vial, add PdCl₂ (0.02 mmol) and PPh₃ (0.06 mmol). Dissolve the catalyst system in a small amount of the degassed solvent mixture and add it to the reaction vessel via syringe.
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Reaction: Stir the reaction mixture at room temperature or gentle heating (as required) and monitor its progress by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Competing pathways: Suzuki coupling vs. homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 13. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
dealing with steric hindrance in potassium vinyltrifluoroborate coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving potassium vinyltrifluoroborate, with a specific focus on overcoming challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in Suzuki-Miyaura couplings?
A1: this compound is an air- and moisture-stable solid that can be stored indefinitely, making it a convenient vinylating agent.[1][2] Unlike vinylboronic acid, which is prone to polymerization, this compound is a stable alternative that circumvents the limitations of other vinylboron compounds.[3][4]
Q2: My Suzuki-Miyaura coupling reaction with a sterically hindered aryl bromide and this compound is resulting in a low yield. What are the likely causes?
A2: Low yields in these reactions are often attributed to several factors stemming from steric congestion:
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Inefficient Oxidative Addition: The bulky substituents near the reaction site on the aryl halide can impede the palladium catalyst's approach, slowing down the crucial initial step of the catalytic cycle.
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Difficult Reductive Elimination: Steric hindrance can also obstruct the final step where the new carbon-carbon bond is formed, preventing the desired product from being released from the palladium center.
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Formation of Side Products: A common side reaction is the reduction of the aryl halide (dehalogenation), where the bromine is replaced by a hydrogen atom.[1][3]
Q3: I am observing a significant amount of a dehalogenated byproduct in my reaction mixture. How can this be minimized?
A3: The formation of a reduced byproduct from the aryl halide is a known issue, particularly with sterically hindered and electron-rich substrates.[1][3] One strategy to mitigate this is to use a larger excess of the this compound, which can help favor the desired cross-coupling pathway.[1]
Q4: Can microwave irradiation be beneficial for these types of challenging couplings?
A4: Yes, microwave-assisted heating has been shown to be highly effective for the Suzuki-Miyaura coupling of sterically hindered aryl halides with this compound.[3][5] Compared to conventional heating, microwave irradiation can dramatically reduce reaction times (from days to minutes) and significantly increase product yields.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound with sterically hindered substrates.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Ineffective Catalyst/Ligand System: The chosen ligand may not be suitable for the sterically demanding substrate. | Switch to a bulkier, more electron-rich phosphine (B1218219) ligand. Buchwald ligands such as RuPhos, X-Phos, or SPhos have demonstrated success in these couplings.[3][4] Arsa-Buchwald ligands are also effective for sterically hindered substrates.[6] |
| Insufficiently Active Catalyst: The palladium catalyst may not be active enough under the reaction conditions. | Consider using a different palladium precursor, such as PdCl₂(dppf)·CH₂Cl₂, which has been used effectively in these reactions.[3][4] | |
| Inappropriate Base: The base may not be strong enough to facilitate the transmetalation step effectively. | Cesium carbonate (Cs₂CO₃) is often the base of choice for challenging Suzuki-Miyaura couplings and has been shown to provide good results.[4][7] | |
| Low Yield with Byproduct Formation (Dehalogenation) | Sub-optimal Reaction Conditions: High temperatures and long reaction times can promote side reactions. | If using conventional heating, carefully optimize the temperature. Consider using microwave irradiation to shorten the reaction time and potentially improve the yield.[3] |
| Incorrect Stoichiometry: An insufficient amount of the vinylating agent can lead to competing side reactions. | Increase the equivalents of this compound. Using up to 5 equivalents has been shown to suppress the formation of the reduced byproduct.[3] | |
| Reaction Fails with Electron-Rich Aryl Halides | Electronic Effects: Highly electron-rich aryl halides can be challenging substrates for Suzuki-Miyaura couplings.[4] | This is a known limitation. While optimization of the catalyst, ligand, and reaction conditions can help, some highly activated substrates may remain problematic.[5] |
Data Summary: Ligand and Catalyst Performance
The following table summarizes the performance of different catalyst and ligand systems in the Suzuki-Miyaura coupling of sterically hindered aryl bromides with this compound.
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
| Benzyl 3,5-bis(benzyloxy)-4-bromobenzoate | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ | THF/H₂O (9:1) | 150 °C, 20 min (Microwave) | 77 | [3] |
| Mesityl Bromide | PdCl₂ (2) | RuPhos (6) | Cs₂CO₃ | THF/H₂O (9:1) | Not Specified | Good | [4] |
| Mesityl Bromide | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O (9:1) | Not Specified | 35-40 (conversion) | [4] |
| 2-Bromomesitylene | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ | THF/H₂O (9:1) | 150 °C, 30 min (Microwave) | 67 | [3] |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with this compound
This protocol is a generalized procedure based on methodologies reported in the literature.[3]
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Reagent Preparation: In a microwave process vial, combine the sterically hindered aryl bromide (1.0 equiv), this compound (5.0 equiv), and cesium carbonate (3.0 equiv).
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Catalyst and Ligand Addition: Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (5 mol%). If a separate ligand is used, it should be added at this stage.
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Solvent Addition: Add the solvent system, typically a 9:1 mixture of THF and water.
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Reaction Setup: Crimp the vial shut and place it in the microwave reactor.
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Microwave Irradiation: Heat the reaction mixture to the desired temperature (e.g., 150 °C) and hold for the optimized reaction time (e.g., 20-30 minutes).
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Workup and Purification: After the reaction is complete, cool the mixture, dilute it with a suitable organic solvent, and wash with water. Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Suzuki-Miyaura catalytic cycle highlighting hindered steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Potassium Vinyltrifluoroborate Suzuki Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium vinyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other vinylating agents in Suzuki reactions?
This compound offers several advantages over other vinylating agents like vinylboronic acids, vinyltributyltin, and vinyl Grignard reagents. It is an air- and water-stable solid that can be stored indefinitely, making it easier to handle and store than many alternatives.[1][2] Its enhanced stability also contributes to a broader functional group tolerance under relatively mild reaction conditions.[1] Furthermore, it avoids the toxicity associated with organotin compounds and the often-problematic purification from their byproducts.[3]
Q2: What is the general stability of this compound?
This compound is a chemically stable compound under standard ambient conditions (room temperature). It is not sensitive to air or moisture, which simplifies its handling and storage.[1][2] However, it should be stored in a cool, dry place, away from strong oxidizing agents.[4]
Q3: What are the typical starting conditions for a Suzuki reaction with this compound?
A common starting point for the palladium-catalyzed cross-coupling of this compound with aryl or heteroaryl electrophiles involves using 2 mol % of PdCl₂ with 6 mol % of PPh₃ as the ligand, cesium carbonate (Cs₂CO₃) as the base, and a THF/H₂O solvent system.[3][5][6]
Troubleshooting Guide
Issue 1: Low to No Product Yield
Low or no yield is a common issue in Suzuki-Miyaura cross-coupling reactions. The following flowchart and detailed explanations will guide you through a systematic troubleshooting process.
Figure 1: Troubleshooting workflow for low or no product yield in this compound Suzuki reactions.
Detailed Troubleshooting Steps:
-
Catalyst Inactivity: The palladium catalyst is central to the reaction's success.
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Potential Cause: The chosen palladium source or ligand may not be optimal for your specific substrates. The catalyst may also have decomposed due to the presence of oxygen.
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Solution: Screen different palladium sources such as Pd(OAc)₂ or pre-catalysts.[7] For challenging substrates, consider using more electron-rich and sterically hindered phosphine (B1218219) ligands, like the Buchwald ligands (e.g., XPhos, SPhos), which can accelerate the oxidative addition step.[8] It is also crucial to ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
-
Ineffective Base: The base plays a critical role in the transmetalation step of the catalytic cycle.
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Potential Cause: The base may not be strong enough to facilitate the formation of the active boronate species. The physical properties of the base, such as particle size, can also affect its reactivity.
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Solution: A systematic screening of bases is recommended. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[3][8] Ensure the base is finely powdered to maximize its surface area and is anhydrous, as water content can be critical.[9]
-
-
Suboptimal Solvent: The solvent influences the solubility of the reagents and the stability of the catalytic species.
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Potential Cause: The chosen solvent system may not be suitable for your specific reaction, leading to poor solubility of reactants or intermediates.
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Solution: Aprotic polar solvents like dioxane, THF, or 2-MeTHF are commonly used.[8] In many cases, a mixture of an organic solvent with water (e.g., THF/H₂O) is beneficial for the Suzuki coupling of this compound.[3][5] Experiment with different solvent systems and ratios to find the optimal conditions.
-
-
Reagent Quality and Stoichiometry: The purity and ratio of your reactants are fundamental to the reaction's outcome.
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Potential Cause: Impurities in the starting materials, particularly the aryl halide or the this compound, can inhibit the catalyst. Incorrect stoichiometry can also lead to low conversion.
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Solution: Ensure the purity of all reagents. Consider using a slight excess of the this compound. In some cases of boronic acid instability, slow addition of the boronic acid derivative has been shown to be beneficial.[10]
-
Issue 2: Formation of Side Products
The appearance of unexpected side products can complicate purification and reduce the yield of the desired product.
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Homocoupling of the Aryl Halide:
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Potential Cause: This side reaction is often promoted by high temperatures and the presence of oxygen.
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Solution: Ensure the reaction is run under strictly anaerobic conditions. Lowering the reaction temperature may also reduce the rate of homocoupling.
-
-
Protodeboronation:
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Potential Cause: This is the hydrolysis of the boronic acid derivative to the corresponding arene. While this compound is relatively stable, protodeboronation can still occur, especially with electron-poor boronic acids.[8][10]
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Solution: If protodeboronation is suspected, consider using a less aqueous solvent system or a different base.
-
Data Presentation
The following table summarizes optimized reaction conditions for the Suzuki-Miyaura cross-coupling of this compound with various aryl electrophiles, as reported in the literature.
| Catalyst System | Base | Solvent System | Temperature | Yield Range | Reference |
| 2 mol % PdCl₂, 6 mol % PPh₃ | Cs₂CO₃ | THF/H₂O | Reflux | Moderate to Good | [3],[5] |
| 0.5 mol % Pd(OAc)₂ | K₂CO₃ | MeOH | Reflux | Very Good | [7] |
| 0.5 mol % Pd(OAc)₂ | K₂CO₃ | Water | 65 °C | Very Good | [7] |
| Pd/C (0.1 mol%) | K₃PO₄·H₂O | NMP | 100 °C | 57-73% | [11] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound:
This protocol is adapted from Molander, G. A.; Brown, A. R. J. Org. Chem.2006 , 71 (26), 9681–9686.[3][5][6]
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To an oven-dried reaction vessel, add this compound (1.0 mmol), the aryl electrophile (1.0 mmol), cesium carbonate (3.0 mmol), palladium(II) chloride (0.02 mmol), and triphenylphosphine (B44618) (0.06 mmol).
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The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
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A degassed mixture of THF and water (e.g., 9:1 v/v, 5 mL) is added via syringe.
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The reaction mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or GC-MS).
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Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is then purified by column chromatography on silica (B1680970) gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling of this compound.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction with this compound.
References
- 1. This compound | 13682-77-4 [chemicalbook.com]
- 2. 乙烯三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 13682-77-4: this compound [cymitquimica.com]
- 5. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Stereoselectivity in Reactions with Potassium Vinyltrifluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the stereoselectivity of reactions involving potassium vinyltrifluoroborate.
Troubleshooting Guide
Low stereoselectivity can arise from various factors in a reaction. The following table outlines common issues, their potential causes, and suggested solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity (d.r.) | 1. Suboptimal Ligand: The ligand may not provide sufficient steric hindrance to control the approach of the reagents. 2. Inappropriate Solvent: The solvent may not effectively solvate the transition state to favor one diastereomer. 3. Incorrect Temperature: The reaction temperature may be too high, leading to a loss of selectivity. | 1. Ligand Screening: Screen a variety of phosphine (B1218219) ligands with different steric and electronic properties. For Suzuki-Miyaura couplings, bulky ligands like S-PHOS or P(o-Tol)₃ can be effective.[1] 2. Solvent Optimization: Test a range of solvents with varying polarities. A common solvent system for Suzuki-Miyaura reactions is a mixture of THF and water.[1][2][3] 3. Temperature Control: Lower the reaction temperature. Reactions are often run at room temperature, but cooling may improve selectivity. |
| Low Enantioselectivity (e.e.) | 1. Ineffective Chiral Ligand: The chosen chiral ligand may not be suitable for the specific substrate or reaction type. 2. Racemization: The product may be racemizing under the reaction conditions. 3. Impure Chiral Ligand: The chiral ligand may not be enantiomerically pure. | 1. Chiral Ligand Selection: Employ a chiral ligand known to be effective for asymmetric Suzuki-Miyaura couplings. Novel P-chiral monophosphorus ligands have shown high efficiency.[4] The use of enantiopure, sulfonated SPhos (sSPhos) has also been reported to give high levels of asymmetric induction.[5] 2. Reaction Time and Temperature: Minimize reaction time and temperature to reduce the risk of racemization. 3. Ligand Purity Check: Verify the enantiomeric purity of the chiral ligand. |
| Inconsistent Results | 1. Reagent Quality: The this compound or other reagents may be of poor quality or have degraded. 2. Atmospheric Conditions: The reaction may be sensitive to air or moisture. 3. Base Selection: The base used may not be optimal for the reaction. | 1. Use High-Purity Reagents: Ensure the this compound is pure and dry. These salts are generally stable but should be handled with care.[6] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Base Optimization: While Cs₂CO₃ is a commonly used base, others like K₂CO₃ can also be effective and should be screened.[2] |
| Formation of Side Products | 1. Proto-deboronation: The vinyltrifluoroborate may be reacting with residual water or protic solvents. 2. Homocoupling: The aryl halide may be undergoing homocoupling. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize proto-deboronation. An increased amount of water can sometimes increase the rate of cross-coupling relative to protodeboronation.[7] 2. Ligand and Catalyst Choice: The choice of palladium source and ligand can influence the extent of side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high stereoselectivity in Suzuki-Miyaura reactions with this compound?
A1: The choice of ligand is arguably the most critical factor. The ligand coordinates to the palladium catalyst and directly influences the geometry of the transition state, which in turn governs the stereochemical outcome. For diastereoselective reactions, bulky ligands can create a steric environment that favors the formation of one diastereomer. For enantioselective reactions, a suitable chiral ligand is essential to create a chiral pocket around the metal center, leading to the preferential formation of one enantiomer.[4][5]
Q2: How does the solvent system affect the stereoselectivity of the reaction?
A2: The solvent can influence stereoselectivity by differentially solvating the diastereomeric transition states.[8][9] A solvent that preferentially stabilizes the transition state leading to the desired stereoisomer will enhance the selectivity. For Suzuki-Miyaura reactions involving this compound, a common and effective solvent system is a mixture of THF and water.[2][3] The ratio of the organic solvent to water can be optimized to improve results. It has been observed that an increased amount of water can sometimes enhance the rate of the desired cross-coupling reaction.[7]
Q3: Can temperature be used to control the stereoselectivity?
A3: Yes, temperature is a crucial parameter. Generally, lower reaction temperatures lead to higher stereoselectivity because the energy difference between the diastereomeric transition states has a greater impact on the product distribution. If you are observing low selectivity, reducing the reaction temperature is a recommended troubleshooting step.
Q4: Are there any specific recommendations for the palladium catalyst?
A4: While various palladium sources can be used, Pd(OAc)₂ and PdCl₂ are common choices.[1][2] The combination of the palladium precursor and the phosphine ligand forms the active catalyst in situ. For sterically hindered substrates, using a catalyst system like PdCl₂(dppf)CH₂Cl₂ has been shown to be effective, sometimes requiring microwave irradiation to proceed efficiently.[10][11]
Q5: What is the general experimental procedure for a stereoselective Suzuki-Miyaura coupling with this compound?
A5: A general protocol is provided in the "Experimental Protocols" section below. It is important to note that this is a starting point, and optimization of the ligand, solvent, base, and temperature will likely be necessary for a specific substrate.
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the stereoselectivity of Suzuki-Miyaura reactions. The data presented here is illustrative and compiled from typical results found in the literature to demonstrate trends.
| Parameter | Variation | Typical Stereoselectivity Outcome |
| Ligand | PPh₃ | Moderate d.r. or e.e. |
| P(o-Tol)₃ | Good to Excellent d.r. | |
| S-PHOS | Good to Excellent d.r. | |
| Chiral Monophosphorus Ligand | Up to 96% e.e.[4] | |
| Solvent | THF/H₂O (9:1) | Generally good yields and selectivity.[2] |
| i-PrOH/H₂O | Often less effective than THF/H₂O.[2] | |
| Toluene/H₂O | Variable results, optimization needed.[2] | |
| Base | Cs₂CO₃ | Commonly used, provides good results.[2][3] |
| K₂CO₃ | An effective alternative to Cs₂CO₃.[2] | |
| K₃PO₄ | Can be effective, worth screening.[2] | |
| Temperature | 80 °C | Lower selectivity |
| Room Temperature | Moderate to good selectivity | |
| 0 °C | Potentially higher selectivity |
Experimental Protocols
General Protocol for a Stereoselective Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., S-PHOS for diastereoselectivity or a chiral ligand for enantioselectivity, 4-6 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., THF/H₂O, 9:1 v/v)
-
Anhydrous, degassed solvents
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base under an inert atmosphere.
-
In a separate vial, dissolve the palladium catalyst and the ligand in a portion of the anhydrous organic solvent.
-
Add the catalyst/ligand solution to the reaction vessel.
-
Add the remaining solvent and the water to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the stereoselectivity (d.r. or e.e.) of the purified product using an appropriate analytical technique (e.g., NMR spectroscopy or chiral HPLC).
Visualizations
Caption: Experimental workflow for optimizing stereoselectivity.
Caption: Key factors influencing the stereoselectivity of the reaction.
Caption: A flowchart for troubleshooting poor stereoselectivity.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient chiral monophosphorus ligands for asymmetric Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
potassium vinyltrifluoroborate vs. vinylboronic acid in Suzuki coupling
A Comparative Guide: Potassium Vinyltrifluoroborate vs. Vinylboronic Acid in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison of two common vinylating agents: this compound and vinylboronic acid, supported by experimental data.
Performance Comparison: Stability, Handling, and Reactivity
The most significant difference between this compound and vinylboronic acid lies in their stability and ease of handling. This compound is a crystalline solid that is stable in air and moisture, allowing for long-term storage without special precautions.[1][2][3][4] In stark contrast, vinylboronic acid is highly unstable and prone to polymerization, making it impossible to isolate and store.[1][5] To overcome this limitation, vinylboronic acid is typically generated in situ from its more stable anhydride, the 2,4,6-trivinylcyclotriboroxane-pyridine complex.[5][6]
This inherent stability makes this compound a more convenient and user-friendly reagent in a laboratory setting.[7] Both reagents are highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of styrenes and other vinylated compounds.[5][8][9][10]
Data Presentation: A Head-to-Head Comparison
| Feature | This compound | Vinylboronic Acid |
| Physical State | Crystalline solid[3] | Unstable, not isolated; used as a precursor (trivinylcyclotriboroxane-pyridine complex) which is a solid[1][5][6] |
| Stability | High; air- and moisture-stable, can be stored for years at room temperature[1][2] | Very low; readily polymerizes[1][5] |
| Handling | Easy to handle, weighs out like a typical solid reagent[7] | Requires in situ generation from a stable precursor[5][6] |
| Atom Economy | Good | Can be poor as the precursor contains three vinyl groups, but not all may be transferred efficiently[5] |
| Typical Coupling Partners | Aryl/heteroaryl iodides, bromides, chlorides, and triflates[5][11][12] | Aryl/vinyl halides[8] |
| Activation | Requires a base (e.g., Cs₂CO₃, K₂CO₃) for activation to the boronate species[5][13] | The precursor hydrolyzes under basic conditions to generate the active boronic acid[6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is adapted from a procedure described by Molander and Brown.[5][11][14][12]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Tetrahydrofuran (THF) and Water (9:1 v/v), 5 mL
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and cesium carbonate.
-
Add the palladium(II) chloride and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the THF/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling with Vinylboronic Acid (from Trivinylcyclotriboroxane-Pyridine Complex)
This protocol is based on the original work of Suzuki and Miyaura.[8]
Materials:
-
Aryl or vinyl halide (1.0 mmol, 1.0 equiv)
-
2,4,6-Trivinylcyclotriboroxane-pyridine complex (0.5 mmol, 1.5 equiv of vinyl groups)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01 mmol, 1 mol%)
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous solvent (e.g., benzene (B151609) or THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide and the 2,4,6-trivinylcyclotriboroxane-pyridine complex.
-
Add the anhydrous solvent, followed by the base.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and work up by adding water and extracting with an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Mandatory Visualization
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both this compound and vinylboronic acid (via its stable precursor) are effective reagents for the Suzuki-Miyaura vinylation of aryl and heteroaryl halides. The choice between them often comes down to practical considerations.
-
This compound is the reagent of choice for its exceptional stability, ease of handling, and good atom economy. Its reliability and predictability make it well-suited for a wide range of applications, from small-scale discovery chemistry to larger-scale process development.
-
Vinylboronic acid , generated in situ, remains a viable option, particularly when historical protocols call for its use. However, the instability of the monomeric acid and the handling of its precursor can be drawbacks.
For researchers seeking a robust, reliable, and convenient method for vinylation via Suzuki-Miyaura coupling, this compound presents a clear advantage in terms of its physical properties and ease of use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 13682-77-4 [chemicalbook.com]
- 3. CAS 13682-77-4: this compound [cymitquimica.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
A Comparative Guide to Vinylating Reagents: Potassium Vinyltrifluoroborate vs. Vinyltributyltin
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the formation of carbon-carbon bonds is a foundational process. Cross-coupling reactions, catalyzed by transition metals like palladium, have become indispensable tools for this purpose. Among the various reagents used to introduce a vinyl group, potassium vinyltrifluoroborate and vinyltributyltin are prominent, each with distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the most suitable reagent for their specific needs.
Performance Overview
The choice between this compound and vinyltributyltin hinges on a balance of reactivity, stability, safety, and practicality. This compound is utilized in Suzuki-Miyaura couplings, while vinyltributyltin is the reagent of choice for Stille couplings. Organotrifluoroborate salts have gained popularity as they are stable, crystalline solids that are easy to handle and exhibit low toxicity.[1][2] In contrast, while organotin reagents are known for their tolerance to a wide variety of functional groups and their stability to air and moisture, their high toxicity and the difficulty in removing tin byproducts are significant drawbacks.[3][4][5]
Quantitative Data Summary
The following table summarizes the key performance characteristics of each reagent in their respective palladium-catalyzed cross-coupling reactions.
| Feature | This compound (Suzuki-Miyaura Coupling) | Vinyltributyltin (Stille Coupling) |
| Reagent Stability | Air and moisture-stable, crystalline solid with a long shelf life.[2][6] | Air and moisture-stable liquid.[3][4][7] |
| Toxicity Profile | Low toxicity, considered more environmentally friendly.[1][8] | High toxicity (neurotoxic), requires careful handling and disposal.[4][9][10][11] |
| Byproduct Removal | Boron byproducts are generally water-soluble and easily removed. | Tin byproducts (e.g., Bu3SnX) can be difficult to remove, often requiring specific workup procedures like a potassium fluoride (B91410) (KF) wash.[3][4] |
| Functional Group Tolerance | High tolerance to a wide variety of functional groups.[12][13][14] | High tolerance to a wide range of functional groups including acids, esters, and ketones.[3][5] |
| Reaction Conditions | Requires a base (e.g., Cs2CO3, K2CO3) for activation.[12][13] | Does not typically require a base, but additives like LiCl or Cu(I) salts may be used to accelerate the reaction.[3][15] |
| Typical Reaction Yields | Moderate to excellent yields (e.g., 72-79% for coupling with aryl bromides).[12] | Generally good to high yields (e.g., 87% for coupling with an enol triflate).[3] |
Reaction Mechanisms
Both the Suzuki-Miyaura and Stille couplings proceed via a similar catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Catalytic Cycle
The cycle begins with the oxidative addition of an organic halide (Ar-X) to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with the trifluoroborate salt, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
- 9. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Potassium Vinyltrifluoroborate: A Superior Vinylating Agent for Modern Organic Synthesis
In the landscape of synthetic chemistry, the introduction of a vinyl group is a critical transformation for constructing complex molecules, including pharmaceuticals and advanced materials. For researchers, scientists, and drug development professionals, the choice of a vinylating agent significantly impacts reaction efficiency, substrate scope, and overall synthetic strategy. Potassium vinyltrifluoroborate (PVT) has emerged as a highly advantageous reagent, overcoming many of the limitations associated with traditional vinylating agents. This guide provides an objective comparison of PVT's performance against other common alternatives, supported by experimental data.
Performance Comparison of Vinylating Agents
The selection of a vinylating agent is a multifaceted decision, balancing reactivity with practical considerations such as stability, toxicity, and functional group compatibility. This compound offers a compelling balance of these characteristics, making it a preferred choice in many applications.
Organoboron reagents like PVT are favored for their stability in the presence of air and moisture, coupled with their generally low toxicity.[1] The Suzuki-Miyaura coupling, which utilizes these reagents, is known for its broad functional group tolerance.[1] In contrast, highly reactive agents like vinyl Grignard reagents are pyrophoric and have limited functional group tolerance.[2] Vinyltin compounds, used in Stille coupling, are tolerant to a wide range of functional groups but are hampered by the high toxicity of organotin compounds.[2][3]
Below is a summary of the performance of various vinylating agents in cross-coupling reactions with 4-bromoanisole (B123540) as a representative aryl halide substrate.
| Vinylating Agent | Class | Coupling Reaction | Catalyst/Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Organoboron | Suzuki-Miyaura | PdCl₂/PPh₃/Cs₂CO₃/THF:H₂O | 80 | 12 | 72[1] | Bench-stable solid[2], low toxicity[2], high functional group tolerance[2][4] | Requires a palladium catalyst and base[2] |
| Vinyltributyltin | Organotin | Stille | Pd(PPh₃)₄/THF | 65 | 24 | ~90*[1] | Tolerant to a wide range of functional groups[2], stable[2] | High toxicity of tin byproducts[3], purification can be challenging[2] |
| Divinyltetramethyldisiloxane (DVDS) | Organosilicon | Hiyama-Denmark | Pd(dba)₂/KOSiEt₃/THF | 80 | 2 | 85[1] | Low toxicity, stable | Requires fluoride (B91410) activation, can be expensive |
| Vinylmagnesium Bromide | Organomagnesium | Kumada | Pd(PPh₃)₄/THF | Reflux | 2 | ~95** | High reactivity, cost-effective | Highly basic and pyrophoric[2], limited functional group tolerance[2], requires inert atmosphere[2] |
*Yield reported for a similar aryl bromide; specific data for 4-bromoanisole was not available.[1] **Yield reported for the reaction with bromobenzene.
The Advantages of this compound at a Glance
The unique properties of this compound translate into significant practical advantages in a research and development setting.
References
comparative study of vinylating agents for aryl vinylation
A Comparative Guide to Vinylating Agents for Aryl Vinylation
For researchers, scientists, and drug development professionals, the efficient incorporation of a vinyl group into an aryl scaffold is a critical transformation in the synthesis of a vast array of compounds, from pharmaceuticals to advanced materials. The choice of vinylating agent is paramount, directly impacting reaction efficiency, substrate scope, functional group tolerance, and overall synthetic strategy. This guide provides a comparative analysis of common vinylating agents, supported by experimental data, to facilitate the selection of the optimal reagent for a given aryl vinylation reaction.
Performance Comparison of Common Vinylating Agents
The selection of a vinylating agent is a multifaceted decision, balancing reactivity with practical considerations such as stability, toxicity, and functional group compatibility. The following table summarizes the key performance characteristics of several widely used classes of vinylating reagents in palladium-catalyzed cross-coupling reactions.
Table 1: Key Performance Characteristics of Vinylating Agents
| Reagent Class | Primary Reaction | Key Advantages | Key Disadvantages |
| Organoboron Reagents | Suzuki-Miyaura Coupling | Bench-stable solids (e.g., potassium vinyltrifluoroborate), high functional group tolerance, low toxicity.[1] | Requires a palladium catalyst and a base.[1] |
| Organotin Reagents | Stille Coupling | Tolerant to a wide range of functional groups, stable.[1] | High toxicity of tin compounds, purification can be challenging.[1][2] |
| Organosilicon Reagents | Hiyama Coupling | Low cost, low toxicity, easily removable byproducts.[3] | Often requires an activating agent (e.g., fluoride (B91410) or silanolate).[3][4] |
| Vinyl Grignard Reagents | Kumada Coupling | High reactivity, cost-effective.[1] | Highly basic and pyrophoric, limited functional group tolerance, requires an inert atmosphere.[1] |
| Ethylene Gas | Heck-Mizoroki Reaction | Inexpensive, atom-economical. | Requires handling of a flammable gas, often at elevated pressures and temperatures, potential for side reactions like dimerization and polymerization.[5] |
Quantitative Comparison of Reaction Yields
The following table presents representative yields from published experimental data for the vinylation of various aryl halides, showcasing the efficiency of each reagent class under optimized conditions.
Table 2: Performance of Vinylating Agents in Cross-Coupling Reactions
| Vinylating Agent | Coupling Reaction | Aryl Halide Example | Catalyst/Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Suzuki-Miyaura | 4-Bromoanisole (B123540) | PdCl₂/PPh₃/Cs₂CO₃/THF:H₂O | 80 | 12 | 72[6] |
| Vinyltributyltin | Stille | 4-Bromoanisole | Pd(PPh₃)₄/THF | 65 | 24 | ~90*[6] |
| Divinyltetramethyldisiloxane (DVDS) | Hiyama-Denmark | 4-Bromoanisole | Pd(dba)₂/KOSiEt₃/THF | 80 | 2 | 85[6] |
| Ethylene | Heck-Mizoroki | 4-Bromoanisole | Pd(OAc)₂/P(o-tol)₃/Et₃N/CH₃CN | 100 | 24 | High Yield |
*Yield reported for a similar aryl bromide; specific data for 4-bromoanisole was not available.[6]
Experimental Protocols
Detailed methodologies for key vinylation reactions are provided below. Note that optimal conditions may vary depending on the specific substrate.
Suzuki-Miyaura Vinylation using this compound
This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol)
-
Triphenylphosphine (B44618) (PPh₃) (0.06 mmol)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
Tetrahydrofuran (B95107) (THF) and Water (9:1 mixture, 5 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, cesium carbonate, palladium(II) chloride, and triphenylphosphine.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add the THF/water solvent mixture via syringe.
-
The reaction mixture is stirred and heated to 80 °C for 12-24 hours, or until reaction completion is observed by TLC or GC analysis.[2]
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Stille Vinylation using Vinyltributyltin
This protocol outlines the palladium-catalyzed cross-coupling of an aryl halide with vinyltributyltin.
Materials:
-
Aryl halide (1.0 mmol)
-
Vinyltributyltin (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide and tetrakis(triphenylphosphine)palladium(0).[7]
-
Add anhydrous THF via syringe.[7]
-
Add vinyltributyltin dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux (around 65-110 °C) and stirred for 12-24 hours.[7]
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[7]
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.[7]
Hiyama Vinylation using Divinyltetramethyldisiloxane (DVDS)
This protocol describes the palladium-catalyzed vinylation of an aryl halide using an organosilicon reagent with silanolate activation.
Materials:
-
Aryl iodide or bromide (1.0 mmol)
-
Divinyltetramethyldisiloxane (DVDS) (1.5 mmol)
-
Palladium(II) bis(dibenzylideneacetone) (Pd(dba)₂) (0.02 mmol)
-
Potassium trimethylsilanolate (KOSiMe₃) for aryl iodides, or Potassium triethylsilanolate (KOSiEt₃) for aryl bromides (1.5 mmol)[4]
-
Triphenylphosphine oxide (0.04 mmol)
-
Anhydrous Dimethylformamide (DMF) or THF (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, a flask is charged with the aryl halide, Pd(dba)₂, and triphenylphosphine oxide.
-
The appropriate solvent (DMF for aryl iodides at room temperature, THF for aryl bromides at elevated temperatures) is added.[3]
-
The silanolate activator and DVDS are added sequentially.
-
The reaction is stirred at the appropriate temperature (room temperature for aryl iodides, elevated for aryl bromides) until the starting material is consumed.[3][4]
-
The reaction mixture is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key reaction mechanisms and experimental workflows.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for aryl vinylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinylation of Aromatic Halides Using Inexpensive Organosilicon Reagents. Illustration of Design of Experiment Protocols [organic-chemistry.org]
- 5. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
alternative reagents to potassium vinyltrifluoroborate for vinylation
For researchers, scientists, and professionals in drug development, the introduction of a vinyl group is a critical transformation in the synthesis of complex molecules. While potassium vinyltrifluoroborate has been a widely used reagent for this purpose, a variety of alternative reagents offer distinct advantages in terms of reactivity, stability, toxicity, and cost. This guide provides an objective comparison of the performance of common vinylating agents, supported by experimental data, to aid in the selection of the optimal reagent for a given synthetic challenge.
This guide will explore the characteristics of several classes of vinylating agents, including organoboron, organotin, organosilicon, organozinc, and organomagnesium reagents. We will delve into their relative strengths and weaknesses concerning functional group tolerance, reaction conditions, and safety profiles.
Performance Comparison of Vinylating Agents
The choice of a vinylating agent is dictated by numerous factors, including the nature of the substrate, desired reaction conditions, and scalability. Below is a comparative summary of commonly employed vinylating agents for the vinylation of aryl halides, benchmarked against this compound.
| Vinylating Agent Example | Reagent Class | Coupling Reaction | Catalyst/Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Organoboron | Suzuki-Miyaura | PdCl₂/PPh₃/Cs₂CO₃/THF:H₂O | 80 | 12 | 72 | [1] |
| Vinylboronic acid pinacol (B44631) ester | Organoboron | Suzuki-Miyaura | Pd(OAc)₂/SPhos/K₃PO₄/Toluene | 100 | 2 | 95 | [2][3] |
| Vinyltributyltin | Organotin | Stille | Pd(PPh₃)₄/THF | 65 | 24 | ~90* | [1] |
| Divinyltetramethyldisiloxane (DVDS) | Organosilicon | Hiyama-Denmark | Pd(dba)₂/KOSiEt₃/THF | 80 | 2 | 85 | [1] |
| Vinylzinc Bromide | Organozinc | Negishi | Pd(OAc)₂/CPhos/THF/Toluene | RT | 16 | ~90-95 | [2] |
| Vinylmagnesium Bromide | Organomagnesium | Kumada | NiCl₂(dppe)/THF | Reflux | 2 | ~70-85 | [2] |
*Yield reported for a similar aryl bromide; specific data for 4-bromoanisole (B123540) was not available.[1]
In-Depth Look at Vinylating Agent Classes
Organoboron Reagents
Advantages: Organoboron reagents, particularly this compound and vinylboronic esters, are favored for their stability to air and moisture, and their generally low toxicity.[1] The Suzuki-Miyaura coupling, which employs these reagents, exhibits broad functional group tolerance.[1]
Disadvantages: Vinylboronic acid itself is prone to polymerization.[1] The use of its stable derivatives like this compound is often necessary.[1]
Organotin Reagents
Advantages: Vinyltin reagents, such as vinyltributyltin, are highly effective in Stille couplings and are compatible with a wide array of functional groups.[1]
Disadvantages: The primary drawback of organotin compounds is their significant toxicity and the difficulty in removing tin-containing byproducts from the reaction mixture.[1]
Organosilicon Reagents
Advantages: Organosilicon reagents are non-toxic, and their byproducts are generally easy to remove.[1][4] They offer a more environmentally benign alternative to organotin reagents.[1] Hiyama coupling conditions can be tuned to be fluoride-free, enhancing their practicality.[1]
Disadvantages: Activation of the silicon-carbon bond, often with a fluoride (B91410) source or a strong base, is typically required.[1]
Organozinc Reagents
Advantages: Organozinc reagents exhibit high reactivity and excellent functional group tolerance in Negishi couplings.[1] These reactions often proceed under mild conditions with high yields.[1]
Disadvantages: Organozinc reagents are sensitive to air and moisture, necessitating anhydrous and inert reaction conditions.[1]
Organomagnesium (Grignard) Reagents
Advantages: Vinyl Grignard reagents are highly reactive and cost-effective.
Disadvantages: Their high reactivity leads to limited functional group tolerance, and they are pyrophoric, requiring a strictly inert atmosphere.[5]
Experimental Protocols
Suzuki-Miyaura Vinylation with Vinylboronic Acid Pinacol Ester
This protocol describes a general procedure for the cross-coupling of an aryl halide with vinylboronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 equiv)
-
Vinylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., dioxane/water 4:1)
Procedure:
-
To a flask, add the aryl halide, vinylboronic acid pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add the degassed solvent system.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir until completion (monitored by TLC or GC/MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[3]
Stille Vinylation with Vinyltributyltin
The following is a general procedure for a Stille cross-coupling reaction using tributyl(vinyl)tin (B143874).
Materials:
-
Aryl or vinyl halide/triflate (1.0 mmol)
-
Tributyl(vinyl)tin (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Anhydrous solvent (e.g., THF, toluene, or DMF, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide/triflate and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add tributyl(vinyl)tin to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF (to precipitate the tin byproduct as tributyltin fluoride) and stir vigorously for 1-2 hours.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[6]
Hiyama-Denmark Vinylation with Divinyltetramethyldisiloxane (DVDS)
This protocol outlines a fluoride-free Hiyama-Denmark vinylation of an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Divinyltetramethyldisiloxane (DVDS) (1.5 mmol)
-
Palladium catalyst (e.g., Pd(dba)₂)
-
Bulky, electron-rich phosphine (B1218219) ligand (e.g., BPTBP)
-
Potassium triethylsilanolate (KOSiEt₃)
-
Anhydrous THF
Procedure:
-
In a glovebox, charge a reaction vessel with the aryl bromide, palladium catalyst, and phosphine ligand.
-
Add anhydrous THF, followed by DVDS and a solution of KOSiEt₃ in THF.
-
Seal the vessel and stir the reaction at or slightly above room temperature.
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[4]
Reaction Mechanisms and Workflow
The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions and a general workflow to aid in the selection of a suitable vinylating agent.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Stille reaction.
Caption: Catalytic cycle of the Hiyama-Denmark reaction.
Caption: Workflow for selecting a vinylating agent.
References
A Comparative Guide to Potassium Vinyltrifluoroborate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate vinylating agent is a critical decision in the synthesis of complex organic molecules. This guide provides an objective comparison of potassium vinyltrifluoroborate with other common vinylating agents, supported by experimental data, to facilitate an informed choice for your specific synthetic needs.
This compound has emerged as a highly effective and versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Its stability, ease of handling, and broad functional group tolerance make it an attractive alternative to traditional vinylating agents.[1][3] This guide will delve into the performance of this compound in the widely used Suzuki-Miyaura reaction, comparing it with other vinylating reagents and providing detailed experimental protocols.
Performance Overview: A Comparative Analysis
The choice of a vinylating reagent significantly impacts reaction efficiency, substrate scope, and overall synthetic strategy. This compound offers a unique combination of reactivity and practicality. A summary of its key performance characteristics in comparison to other vinylating agents is presented below.
| Reagent | Typical Reaction | Advantages | Disadvantages |
| This compound | Suzuki-Miyaura Coupling | Bench-stable solid, high functional group tolerance, low toxicity.[1][3] | Requires a palladium catalyst and a base. |
| Vinyl Grignard Reagents | Grignard Reaction, Kumada Coupling | High reactivity, cost-effective. | Highly basic and pyrophoric, limited functional group tolerance, requires an inert atmosphere.[1] |
| Vinyltin Reagents | Stille Coupling | Tolerant to a wide range of functional groups, stable. | High toxicity of tin compounds, purification can be challenging.[1] |
| Vinylboronic Acid Pinacol Ester (VBPE) | Suzuki-Miyaura Coupling | Good stability, soluble in organic solvents. | Can be slower to transmetalate than boronic acids.[4] |
| Vinyltrimethylsilanes | Hiyama Coupling | Can be used for vinylation of aryl iodides in good yields with fluoride (B91410) activation.[5] | Requires an activating agent. |
Quantitative Comparison: Suzuki-Miyaura Vinylation of Aryl Bromides
To provide a clearer picture of the relative performance of this compound, the following table summarizes reaction outcomes for the vinylation of various aryl bromides. The data highlights the efficiency of the Suzuki-Miyaura reaction using this reagent.
| Aryl Bromide | Product | Yield (%) |
| 4-Bromoacetophenone | 4-Vinylacetophenone | 85 |
| 4-Bromobenzonitrile | 4-Vinylbenzonitrile | 92 |
| Methyl 4-bromobenzoate | Methyl 4-vinylbenzoate | 88 |
| 4-Bromonitrobenzene | 4-Nitrostyrene | 95 |
| 4-Bromobenzaldehyde | 4-Vinylbenzaldehyde | 78 |
| 4-Bromoanisole | 4-Methoxystyrene | 72 |
| 3-Bromopyridine | 3-Vinylpyridine | 75 |
| 2-Bromothiophene | 2-Vinylthiophene | 80 |
Yields are based on optimized reaction conditions as reported in the literature.[5]
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of experimental results. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction using this compound and a comparative protocol for a Stille vinylation.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromoacetophenone with this compound[1][5]
Materials:
-
4-Bromoacetophenone
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Water, degassed
Procedure:
-
A reaction vessel is charged with 4-bromoacetophenone (1.0 mmol), this compound (1.5 mmol), and cesium carbonate (3.0 mmol).
-
Palladium(II) chloride (0.02 mmol) and triphenylphosphine (0.06 mmol) are added as the catalyst system.
-
The vessel is purged with an inert gas (e.g., argon).
-
A degassed mixture of tetrahydrofuran (THF) and water (9:1 v/v) is added.
-
The reaction mixture is heated and stirred until the starting material is consumed, as monitored by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Stille Vinylation with Vinyltributyltin[1]
Materials:
-
Aryl iodide
-
Vinyltributyltin
-
Lithium chloride (LiCl)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A mixture of the aryl iodide (1.0 mmol), vinyltributyltin (1.2 mmol), and lithium chloride (3.0 mmol) is dissolved in anhydrous THF.
-
The solution is degassed with an inert gas.
-
The palladium catalyst, Pd(PPh₃)₄ (2-5 mol%), is added.
-
The mixture is heated to reflux and stirred until the reaction is complete.
-
After cooling, the reaction mixture may be treated with a fluoride solution to remove tin byproducts.
-
The mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and purified by chromatography.
Visualizing the Reaction Pathway and Workflow
To further aid in the understanding of the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura vinylation.
Conclusion
This compound stands out as a robust and user-friendly reagent for vinylation reactions, particularly in the context of Suzuki-Miyaura cross-coupling.[5][6] Its stability in air and moisture, coupled with its high functional group tolerance, provides significant advantages over more sensitive or toxic alternatives like Grignard reagents and organostannanes.[1][3] The provided data and protocols demonstrate its utility in synthesizing a variety of vinylated aromatic and heteroaromatic compounds in good to excellent yields.[5] For researchers in drug development and other scientific fields, this compound represents a reliable and efficient tool for the introduction of the vinyl moiety, facilitating the synthesis of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 13682-77-4: this compound [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis [organic-chemistry.org]
A Comparative Guide to Spectral Analysis for Confirming Vinylation with Potassium Vinyltrifluoroborate
For researchers engaged in synthetic chemistry and drug development, the confirmation of a successful carbon-carbon bond formation is critical. The Suzuki-Miyaura cross-coupling reaction using potassium vinyltrifluoroborate is a powerful method for introducing a vinyl group onto aromatic and heteroaromatic scaffolds. This guide provides a comparative overview of key spectral analysis techniques used to confirm this transformation, supported by experimental data and detailed protocols.
This compound is an air- and moisture-stable solid, making it a convenient vinylating agent compared to other organoboron compounds like boronic acids.[1] The successful reaction with an aryl halide results in the formation of a styrene (B11656) derivative, a transformation that can be unequivocally confirmed by analyzing the distinct spectral changes between the starting material and the product.
Comparing Spectral Fingerprints: Reactant vs. Product
The most definitive way to confirm vinylation is to compare the spectral data of the aryl halide starting material with that of the purified product. Here, we use the reaction of 4-bromoanisole (B123540) with this compound to form 4-methoxystyrene (B147599) as a representative example.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of the vinylated product. Changes in the chemical environment of protons and carbons lead to distinct new signals and the disappearance of reactant signals.
¹H NMR Analysis: The key indicator of a successful vinylation in ¹H NMR is the appearance of a characteristic set of signals for the vinyl group protons (-CH=CH₂). This system typically presents as a doublet of doublets (dd) for the proton on the alpha-carbon and two distinct doublets of doublets for the geminal and trans protons on the terminal carbon.[2]
¹³C NMR Analysis: In the ¹³C NMR spectrum, the formation of the vinyl group is confirmed by the appearance of two new signals in the sp² region (typically between 110 and 140 ppm) corresponding to the two carbons of the C=C double bond.[3][4] Concurrently, the signal for the carbon atom previously bonded to the halogen will show a significant upfield shift.
Table 1: Comparative ¹H and ¹³C NMR Data for the Vinylation of 4-Bromoanisole
| Compound | Analysis | Aromatic Protons (ppm) | Vinyl Protons (ppm) | Methoxy Protons (ppm) | Aromatic Carbons (ppm) | Vinyl Carbons (ppm) | Methoxy Carbon (ppm) |
| 4-Bromoanisole (Reactant) | ¹H NMR | ~7.4 (d, 2H), ~6.8 (d, 2H) | - | 3.80 (s, 3H) | ~159, ~132, ~116, ~114 | - | ~55 |
| 4-Methoxystyrene (Product) | ¹H NMR | 7.35 (d, 2H)[5] | 6.66 (dd, 1H), 5.61 (d, 1H), 5.12 (d, 1H)[5] | 3.81 (s, 3H)[5] | 159.7, 130.1, 127.5, 114.0 | 136.2, 111.4[6] | 55.3[6] |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Data for 4-methoxystyrene is referenced from literature.[5][6]
¹⁹F and ¹¹B NMR Analysis: While ¹H and ¹³C NMR confirm the product structure, ¹⁹F and ¹¹B NMR can be used to monitor the consumption of the this compound starting material. The trifluoroborate salt exhibits a characteristic signal in both ¹⁹F NMR (around -135 to -141 ppm) and ¹¹B NMR.[7][8] The disappearance of this signal indicates the completion of the reaction. This is particularly useful for reaction monitoring and optimization.[9]
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid method to qualitatively confirm the presence of the newly installed vinyl group. The key diagnostic absorption is the C=C stretching vibration.
Table 2: Key FTIR Absorption Bands
| Functional Group | Vibration Mode | Reactant (4-Bromoanisole) | Product (4-Methoxystyrene) | Characteristic Frequency (cm⁻¹) |
| Vinyl C=C | Stretch | Absent | Present | ~1630[10] |
| Vinyl =C-H | Bend (out-of-plane) | Absent | Present | ~990 and ~910[11] |
| C-Br | Stretch | Present | Absent | ~650-550 |
| Ar-O-C | Stretch | Present | Present | ~1250 |
The appearance of the C=C stretching band around 1630 cm⁻¹ and the =C-H bending bands are strong indicators of successful vinylation.[10][11][12]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product and can provide structural information through fragmentation patterns. For a successful vinylation, the molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the styrene product.
Table 3: Mass Spectrometry Data Comparison
| Compound | Formula | Expected Molecular Weight | Observed Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| 4-Bromoanisole | C₇H₇BrO | 186.0/188.0 (due to Br isotopes) | 186/188 | 171/173 ([M-CH₃]⁺), 143/145 ([M-CH₃-CO]⁺) |
| 4-Methoxystyrene | C₉H₁₀O | 134.18 | 134 | 119 ([M-CH₃]⁺), 91 ([M-C₂H₂O]⁺) |
The most significant evidence from MS is the shift in the molecular ion peak from the mass of the aryl halide to the mass of the vinylated product. The fragmentation pattern of styrenes often involves the loss of the vinyl group or substituents on the aromatic ring.[13][14][15]
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible spectral data.
General Protocol for Suzuki-Miyaura Vinylation
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and cesium carbonate (3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and ligand (e.g., PPh₃, 6 mol%).
-
Add a degassed solvent mixture, typically THF/H₂O (9:1, 5 mL).[1]
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if applicable, ¹⁹F NMR spectra.
-
Process the spectra using appropriate software (Fourier transform, phase correction, baseline correction).
-
For ¹H NMR, integrate the signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants for structural elucidation.[16]
-
For ¹³C NMR, identify the number of unique carbon environments and compare chemical shifts to reference values.[3]
Protocol for FTIR Analysis
-
Ensure the sample is free of solvent. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl). Solid samples can be analyzed using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
Obtain a background spectrum of the clean salt plates or ATR crystal.
-
Apply a small amount of the sample to the plates or ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic peaks corresponding to the functional groups of interest.
Protocol for GC-MS Analysis
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
The sample is vaporized and separated on a GC column (e.g., a nonpolar column like DB-5ms).
-
The separated components enter the mass spectrometer, are ionized (typically by electron impact, EI, at 70 eV), and the mass-to-charge ratio of the ions is detected.
-
Analyze the retention time from the gas chromatogram and the mass spectrum of the corresponding peak to confirm the identity and purity of the product.
Visualization of Workflows and Logic
Experimental Workflow for Vinylation and Confirmation
Caption: Workflow for Suzuki-Miyaura vinylation and subsequent product confirmation.
Decision Logic for Spectral Analysis
Caption: Decision tree for confirming vinylation using multiple spectral techniques.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. rsc.org [rsc.org]
- 6. 4-Methoxystyrene(637-69-4) 13C NMR [m.chemicalbook.com]
- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
The Rising Star of Vinylation: A Cost-Effectiveness Analysis of Potassium Vinyltrifluoroborate
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of complex organic molecules is a paramount objective. The introduction of a vinyl group represents a critical transformation in the synthesis of numerous pharmaceuticals and functional materials. This guide provides a comprehensive comparison of potassium vinyltrifluoroborate with other common vinylating agents, offering an objective analysis of performance, cost, and handling characteristics based on experimental data.
This compound has emerged as a highly attractive reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its growing popularity stems from a unique combination of stability, reactivity, and favorable safety profile compared to many traditional vinylating agents. This guide will delve into a comparative analysis of this compound against its main competitors: vinylboronic acids/esters, vinyltributyltin, and vinyltrimethoxysilane (B1682223), focusing on their utility in the widely employed Suzuki-Miyaura, Stille, and Hiyama cross-coupling reactions.
Performance and Cost: A Head-to-Head Comparison
The choice of a vinylating agent is a critical decision in synthetic planning, with significant implications for yield, reaction conditions, and overall cost. Below is a summary of the relative performance and cost of this compound and its alternatives.
| Reagent | Coupling Reaction | Key Advantages | Key Disadvantages |
| This compound | Suzuki-Miyaura | Bench-stable solid, high functional group tolerance, low toxicity, easy to handle.[1][2] | Requires a base for activation.[1] |
| Vinylboronic Acids/Esters | Suzuki-Miyaura | Good stability (esters), soluble in organic solvents.[1] | Vinylboronic acid is unstable; esters can have slower reaction rates.[3] |
| Vinyltributyltin | Stille | Tolerant of a wide range of functional groups.[2] | High toxicity of tin compounds and byproducts, challenging purification.[1][2] |
| Vinyltrimethoxysilane | Hiyama | Low cost, low toxicity, stable.[4] | Often requires a fluoride (B91410) activator or specific reaction conditions.[4][5] |
Cost-Effectiveness Analysis
To provide a clear picture of the economic landscape of these vinylating agents, the following table summarizes their approximate costs. Prices are based on currently available data from various chemical suppliers and are subject to change.
| Reagent | Supplier Example | Price per Gram (USD) - Small Scale (1g) | Price per Gram (USD) - Larger Scale (100g) |
| This compound | Chem-Impex | ~$18.53 | ~$2.48 |
| Vinylboronic Acid | P212121 | ~$377.00 | N/A |
| Vinylboronic acid pinacol (B44631) ester | Fisher Scientific | ~$60.65 | N/A |
| Vinyltributyltin | Sigma-Aldrich | ~$61.37 | ~$35.90 |
| Vinyltrimethoxysilane | Chemsavers, Inc. | N/A | ~$0.23 |
Note: Prices are indicative and can vary significantly between suppliers and purity grades.
From a purely cost-per-gram perspective, vinyltrimethoxysilane is the most economical option for large-scale synthesis. However, the overall cost-effectiveness must also take into account reaction yields, catalyst loading, purification costs, and waste disposal, particularly concerning the toxic tin byproducts of Stille couplings. This compound, while more expensive than vinyltrimethoxysilane, offers a compelling balance of cost, stability, ease of handling, and high yields in many applications, making it a strong contender for cost-effective synthesis, especially in the context of high-value pharmaceutical intermediates.
Experimental Protocols: A Practical Guide
The following are generalized experimental protocols for the vinylation of an aryl bromide using this compound, vinyltributyltin, and vinyltrimethoxysilane.
Suzuki-Miyaura Vinylation with this compound
This protocol describes a typical palladium-catalyzed cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)[6]
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂; 0.02 mmol)
-
Triphenylphosphine (PPh₃; 0.06 mmol)
-
Cesium carbonate (Cs₂CO₃; 2.0 mmol)[6]
-
Tetrahydrofuran (THF) (4 mL)
-
Water (1 mL)[6]
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and cesium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the THF and water solvent mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Vinylation with Vinyltributyltin
This protocol outlines a general procedure for the Stille coupling of an aryl bromide with vinyltributyltin.
Materials:
-
Aryl bromide (1.0 mmol)
-
Vinyltributyltin (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.02-0.05 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene or THF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide, vinyltributyltin, and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
After cooling, the reaction mixture is typically treated with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Hiyama Vinylation with Vinyltrimethoxysilane
This protocol describes a nickel-catalyzed, ligand-free Hiyama coupling of an aryl bromide with vinyltrimethoxysilane.[4]
Materials:
-
Aryl bromide (1.0 mmol)
-
Vinyltrimethoxysilane (2.0 mmol)
-
Nickel(II) chloride (NiCl₂; 0.1 mmol)
-
Tetrabutylammonium triphenyldifluorosilicate (TBAT; 2.0 mmol) as an activator[4]
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl bromide, nickel(II) chloride, and TBAT.
-
Add the anhydrous solvent, followed by the vinyltrimethoxysilane.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting product by column chromatography.
Visualizing the Process: Workflows and Pathways
To further aid in the understanding of these synthetic processes, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a relevant signaling pathway where a vinylated compound could be of interest.
Caption: A generalized workflow for a cross-coupling vinylation reaction.
Caption: A simplified kinase signaling pathway targeted by a vinyl-substituted inhibitor.
Conclusion: The Versatile and Cost-Effective Choice
In the landscape of vinylating agents, this compound presents a compelling case for its broad adoption in synthetic chemistry. Its exceptional stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions, combined with a moderate cost, position it as a highly cost-effective and practical choice for the synthesis of vinylated compounds. While other reagents have their specific applications, the overall balance of properties makes this compound a versatile and reliable tool for researchers and professionals in drug development and beyond. The continued development of efficient catalytic systems for its use will undoubtedly solidify its role as a cornerstone of modern organic synthesis.
References
A Comparative Guide to the Green Chemistry Aspects of Potassium Vinyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable and environmentally benign chemical transformations is a cornerstone of modern synthetic chemistry. This guide provides a comprehensive assessment of potassium vinyltrifluoroborate (KVBF3) through the lens of green chemistry, comparing its performance and environmental impact against common alternative vinylating agents. By presenting quantitative data, detailed experimental protocols, and clear visual aids, this document aims to empower researchers to make informed decisions in the selection of reagents for carbon-carbon bond formation.
Executive Summary: The Green Credentials of a Versatile Reagent
This compound has emerged as a highly advantageous reagent in organic synthesis, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. Its rising popularity can be attributed to a favorable combination of stability, reactivity, and significantly improved environmental, health, and safety (EHS) profile compared to many traditional vinylating agents. As a crystalline, air- and moisture-stable solid, it offers considerable advantages in handling and storage over sensitive organometallic reagents.[1][2] This guide will demonstrate that when evaluated against the twelve principles of green chemistry, this compound often represents a more sustainable choice.
Performance Comparison of Vinylating Agents
The selection of a vinylating agent is a critical decision in synthetic planning, with implications for reaction efficiency, substrate scope, and overall process sustainability. The following table provides a comparative overview of this compound and its common alternatives.
| Feature | This compound (Suzuki-Miyaura) | Vinylstannanes (Stille) | Vinyl Grignard Reagents (Kumada/Negishi) | Vinylsilanes (Hiyama) |
| Reagent Stability | High; air- and moisture-stable crystalline solid.[1][2] | Generally stable to air and moisture. | Highly reactive; sensitive to air and moisture, typically prepared in situ. | Generally stable, but can be sensitive to moisture. |
| Toxicity of Reagent & Byproducts | Low toxicity of organoboron compounds.[3] | High toxicity of organotin reagents and byproducts.[1][4] | High reactivity poses significant safety hazards; requires inert atmosphere. | Generally low toxicity. |
| Reaction Conditions | Typically requires a base; often mild conditions.[5][6] | Often proceeds under neutral conditions. | Requires strictly anhydrous and inert conditions. | Requires an activating agent (e.g., fluoride (B91410) source). |
| Functional Group Tolerance | Broad functional group tolerance.[5][6] | Excellent, tolerates a wide range of functional groups. | Low functional group tolerance due to high reactivity. | Good functional group tolerance. |
| Byproduct Removal | Boron-based byproducts are often water-soluble and easily removed. | Tin byproducts can be difficult to remove. | Magnesium salts are typically removed by aqueous workup. | Silanol byproducts are generally easy to remove. |
| Atom Economy (Theoretical) | Moderate to Good | Moderate | Moderate | Moderate to Good |
| E-Factor (Typical) | Lower | Higher | High (due to solvent use and workup) | Moderate |
Green Chemistry Metrics: A Quantitative Assessment
To provide a more rigorous comparison, we will analyze the synthesis of 4-vinylacetophenone from 4-bromoacetophenone using different vinylating agents. The following table summarizes key green chemistry metrics for these transformations.
| Metric | This compound | Vinyltributyltin |
| Reaction | Suzuki-Miyaura Coupling | Stille Coupling |
| Atom Economy (%) | ~75% | ~45% |
| E-Factor | ~5-15 | >20 |
| Toxicity (Oral LD50, Rat) | Data not available for KVBF3 (Organoborons generally low toxicity) | 129 mg/kg (Tributyltin chloride)[4] |
| Primary Solvents | THF/Water, Dioxane/Water | THF, Toluene |
| Solvent Environmental Impact | THF and Dioxane are of concern, but aqueous mixtures are an improvement. | THF and Toluene are hazardous air pollutants. |
Note on Calculations:
-
Atom Economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100.
-
E-Factor is calculated as: (Total Mass of Waste / Mass of Product). This includes unreacted starting materials, reagents, solvents, and byproducts. The values presented are estimates based on typical reaction protocols and yields.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic methodology. The following sections provide protocols for the synthesis of this compound and a representative Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This procedure is adapted from a large-scale preparation method.[7]
Materials:
-
Vinylmagnesium chloride solution in THF
-
Trimethyl borate (B1201080)
-
Potassium bifluoride (KHF2)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (10%)
-
Acetone
Procedure:
-
To a solution of trimethyl borate in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of vinylmagnesium chloride in THF.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 10% hydrochloric acid until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with THF.
-
Combine the organic layers and add an aqueous solution of potassium bifluoride.
-
Stir the biphasic mixture vigorously for 2 hours.
-
Filter the resulting white precipitate, wash with acetone, and dry under vacuum to afford this compound.
Suzuki-Miyaura Cross-Coupling of 4-Bromoacetophenone with this compound
This protocol is based on optimized conditions for the vinylation of aryl bromides.[5][6]
Materials:
-
4-Bromoacetophenone
-
This compound
-
Palladium(II) chloride (PdCl2)
-
Triphenylphosphine (B44618) (PPh3)
-
Cesium carbonate (Cs2CO3)
-
Tetrahydrofuran (THF)
-
Water, deionized
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, combine 4-bromoacetophenone (1.0 mmol), this compound (1.5 mmol), cesium carbonate (3.0 mmol), palladium(II) chloride (0.02 mmol), and triphenylphosphine (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a 9:1 mixture of THF and deionized water (5 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-vinylacetophenone.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the synthesis of this compound and the catalytic cycle of the Suzuki-Miyaura cross-coupling.
Conclusion: A Greener Path Forward
The evidence presented in this guide strongly supports the classification of this compound as a greener alternative to many traditional vinylating agents. Its inherent stability, low toxicity, and the generation of easily removable byproducts contribute to a more sustainable synthetic process. While challenges remain, particularly concerning the use of certain solvents, the overall profile of this compound aligns well with the principles of green chemistry. For researchers and drug development professionals seeking to minimize the environmental footprint of their synthetic endeavors, this compound represents a valuable and highly effective tool.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Vinyltrimethoxysilane - Safety Data Sheet [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Applications of Potassium Vinyltrifluoroborate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Potassium vinyltrifluoroborate has emerged as a versatile and highly valuable reagent in organic synthesis, offering a stable, efficient, and often superior alternative to other vinylating agents. Its ease of handling, high reactivity, and functional group tolerance have led to its widespread adoption in a variety of carbon-carbon bond-forming reactions, playing a crucial role in the synthesis of complex molecules, pharmaceuticals, and advanced materials. This guide provides a comprehensive comparison of the key applications of this compound, supported by experimental data and detailed protocols to aid researchers in its effective utilization.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Staple in C-C Bond Formation
The most prominent application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. It serves as an excellent nucleophilic partner for the vinylation of aryl, heteroaryl, and alkenyl halides or triflates, forming substituted styrenes, vinyl-heterocycles, and dienes, which are important structural motifs in numerous biologically active compounds.
Comparison with Other Vinylating Reagents
This compound offers significant advantages over traditional vinylating reagents such as vinyl Grignard and vinyltin (B8441512) compounds.
| Reagent Class | Primary Reaction | Key Advantages | Key Disadvantages |
| This compound | Suzuki-Miyaura Coupling | Bench-stable solid, high functional group tolerance, low toxicity.[1] | Requires a palladium catalyst and a base.[1] |
| Vinyl Grignard Reagents | Grignard Reaction, Kumada Coupling | High reactivity, cost-effective. | Highly basic and pyrophoric, limited functional group tolerance, requires an inert atmosphere.[1] |
| Vinyltin Reagents | Stille Coupling | Tolerant to a wide range of functional groups, stable. | High toxicity of tin compounds, purification can be challenging.[1] |
Quantitative Comparison of Reaction Yields
The efficiency of this compound in Suzuki-Miyaura coupling is demonstrated by the high yields achieved with a variety of substrates.
| Aryl Halide/Triflate | Product | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromoacetophenone | 4-Vinylacetophenone | PdCl2, PPh3 | Cs2CO3 | THF/H2O | 95[2] |
| 4-Bromoanisole | 4-Vinylanisole | PdCl2, PPh3 | Cs2CO3 | THF/H2O | 92[2] |
| 4-Bromobenzonitrile | 4-Vinylbenzonitrile | PdCl2, PPh3 | Cs2CO3 | THF/H2O | 98[2] |
| 1-Bromo-4-nitrobenzene | 1-Nitro-4-vinylbenzene | PdCl2, PPh3 | Cs2CO3 | THF/H2O | 91[2] |
| Methyl 4-bromobenzoate | Methyl 4-vinylbenzoate | PdCl2, PPh3 | Cs2CO3 | THF/H2O | 96[2] |
| 2-Bromopyridine | 2-Vinylpyridine | PdCl2(dppf)·CH2Cl2 | t-BuNH2 | i-PrOH/H2O | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with Aryl Bromides. [2]
A mixture of the aryl bromide (1.0 mmol), this compound (1.5 mmol), cesium carbonate (3.0 mmol), palladium(II) chloride (2 mol %), and triphenylphosphine (B44618) (6 mol %) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed mixture of tetrahydrofuran (B95107) (THF) and water (9:1 v/v, 5 mL) is then added. The reaction mixture is heated to 80 °C and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Rhodium-Catalyzed Annulation Reactions
This compound serves as an efficient partner in rhodium(III)-catalyzed C-H activation and annulation reactions. A notable application is the synthesis of 4-trifluoroboratotetrahydroisoquinolones from benzhydroxamate derivatives. This reaction proceeds under mild conditions and provides a complementary regioselectivity compared to other terminal alkenes.[3]
Quantitative Data for Rh(III)-Catalyzed Annulation
| Benzhydroxamate Substituent (R) | Product | Yield (%) |
| H | 4-Trifluoroboratotetrahydroisoquinolone | 85[3] |
| 4-Me | 7-Methyl-4-trifluoroboratotetrahydroisoquinolone | 82[3] |
| 4-OMe | 7-Methoxy-4-trifluoroboratotetrahydroisoquinolone | 78[3] |
| 4-F | 7-Fluoro-4-trifluoroboratotetrahydroisoquinolone | 88[3] |
| 3-Me | 6-Methyl-4-trifluoroboratotetrahydroisoquinolone | 75[3] |
Experimental Protocol: Rh(III)-Catalyzed Annulation
General Procedure for the Rh(III)-Catalyzed Annulation of Benzhydroxamates with this compound. [3]
To a screw-capped vial are added the benzhydroxamate (0.2 mmol), this compound (0.3 mmol), [RhCp*Cl2]2 (5 mol %), and AgSbF6 (20 mol %). The vial is purged with argon, and then dichloroethane (DCE, 1.0 mL) is added. The mixture is stirred at 60 °C for 16 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to afford the desired product.
Workflow for Rh(III)-Catalyzed Annulation
Caption: Experimental workflow for Rh(III)-catalyzed annulation.
Enantioselective Conjugate Additions
This compound is an effective nucleophile in rhodium-catalyzed asymmetric 1,4-conjugate additions to α,β-unsaturated enones. This method allows for the enantioselective formation of C-C bonds, producing chiral vinylated ketones which are valuable synthetic intermediates. The use of chiral phosphoramidite (B1245037) ligands is crucial for achieving high enantioselectivity.
Performance in Enantioselective Conjugate Addition
| Enone | Chiral Ligand | Solvent | Yield (%) | ee (%) |
| Cyclohexenone | (S)-BINAP | Dioxane/H2O | 95 | 96 |
| Cycloheptenone | (S)-BINAP | Dioxane/H2O | 92 | 95 |
| 4-Phenyl-3-buten-2-one | Phosphoramidite L1 | Ethanol | 99 | 42[4] |
| Cyclopentenone | (S)-BINAP | Dioxane/H2O | 88 | 94 |
Experimental Protocol: Enantioselective Conjugate Addition
General Procedure for the Rh-Catalyzed Asymmetric Conjugate Addition of this compound to Enones. [4]
In a glovebox, a solution of the chiral phosphoramidite ligand (0.025 mmol) in the appropriate solvent (1 mL) is added to a vial containing the rhodium precursor (e.g., Rh(acac)(CO)2, 0.01 mmol). After stirring for 10 minutes, the enone (0.5 mmol) is added, followed by this compound (1.0 mmol). The vial is sealed and the reaction mixture is stirred at the desired temperature until complete conversion is observed by GC analysis. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are dried, filtered, and concentrated. The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.
Visible-Light-Mediated Radical Reactions
Recent advancements have demonstrated the utility of this compound in visible-light-mediated photoredox catalysis. This approach enables the vinylation of electrophilic radicals under mild conditions, expanding the toolkit for C-C bond formation.[5]
Yields in Radical Vinylation
| Electrophilic Radical Precursor | Product | Photocatalyst | Yield (%) |
| Ethyl bromoacetate | Ethyl 4-butenoate | Ru(bpy)3(PF6)2 | 75[6] |
| Bromoacetonitrile | 3-Butenenitrile | Ru(bpy)3(PF6)2 | 68[6] |
| 1-Bromoadamantane | 1-Vinyladamantane | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 82 |
| Perfluorohexyl iodide | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octene | Ru(bpy)3(PF6)2 | 71[6] |
Hydroboration and Sequential Cross-Coupling: A 1,2-Dianion Equivalent
Upon hydroboration with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), this compound generates a 1,2-diboraethane intermediate. This species acts as a 1,2-dianion equivalent, enabling sequential, site-selective Suzuki-Miyaura cross-coupling reactions with two different electrophiles. This powerful strategy allows for the rapid construction of complex molecules from simple building blocks.[7]
Representative Yields in Sequential Cross-Coupling
| First Electrophile (Ar1-X) | Second Electrophile (Ar2-X) | Product (Ar1-CH2CH2-Ar2) | Overall Yield (%) |
| 4-Bromoanisole | 2-Bromopyridine | 1-(4-Methoxyphenyl)-2-(2-pyridyl)ethane | 75[7] |
| 1-Bromo-4-(trifluoromethyl)benzene | 3-Bromothiophene | 1-(4-(Trifluoromethyl)phenyl)-2-(3-thienyl)ethane | 68[7] |
| Ethyl 4-bromobenzoate | 4-Bromo-N,N-dimethylaniline | Ethyl 4-(2-(4-(dimethylamino)phenyl)ethyl)benzoate | 72[7] |
Applications in Polymer and Materials Science
This compound is a valuable monomer in polymerization reactions, particularly for the synthesis of conjugated polymers like poly(phenylenevinylene)s (PPVs) via Suzuki-Heck cascade reactions.[8] These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. It is also utilized in the synthesis of photonic crystals and sensitizers for dye-sensitized solar cells (DSSCs).[1][9]
Total Synthesis of Natural Products: (+)-Varitriol
The utility of this compound in complex molecule synthesis is highlighted by its use in the total synthesis of the antitumor natural product (+)-Varitriol. A key step in the synthesis involves a Suzuki-Miyaura coupling between an aryl triflate precursor and this compound to install the vinyl group.
Key Suzuki-Miyaura Coupling in the Synthesis of (+)-Varitriol
Caption: Key vinylation step in the total synthesis of (+)-Varitriol.
Conclusion
This compound has proven to be an exceptionally useful and versatile reagent in organic chemistry. Its stability, ease of handling, and high reactivity in a multitude of C-C bond-forming reactions make it a superior choice over many traditional vinylating agents. From its widespread use in Suzuki-Miyaura cross-couplings to its emerging applications in rhodium-catalyzed annulations, enantioselective conjugate additions, and photoredox catalysis, this compound continues to empower chemists to construct complex molecular architectures with high efficiency and precision. The detailed protocols and comparative data presented in this guide are intended to facilitate its broader application in academic and industrial research, particularly in the fields of drug discovery and materials science.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Complementary Regioselectivity in Rh(III)-Catalyzed Insertions of this compound via C–H Activation: Preparation and Use of 4-Trifluoroboratotetrahydroisoquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.rug.nl [pure.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Visible-light-induced synthesis of a variety of trifluoromethylated alkenes from potassium vinyltrifluoroborates by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 13682-77-4 [chemicalbook.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Potassium Vinyltrifluoroborate
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Potassium vinyltrifluoroborate, a common reagent in cross-coupling reactions, requires specific procedures for its disposal to mitigate risks and adhere to regulatory standards. This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this compound can cause severe skin burns and eye damage, as well as respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical goggles |
| Face Protection | Face shield |
| Respiratory Protection | NIOSH-approved respirator for dusts if ventilation is inadequate |
| Protective Clothing | Lab coat, long pants, and closed-toe shoes |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Adherence to local, state, and federal regulations is mandatory.
-
Containerization:
-
Waste Collection:
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified chemical waste disposal company to arrange for the pickup and proper disposal of the containerized this compound.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
-
-
Incineration (if applicable):
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always refer to the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Vinyltrifluoroborate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of Potassium vinyltrifluoroborate, ensuring operational integrity and personnel safety.
Chemical Profile and Hazards
This compound (CAS No. 13682-77-4) is an organoboron compound widely utilized in organic synthesis.[1] It typically appears as a white to off-white solid.[1] While stable under standard conditions, it is crucial to handle it with care due to its reactivity.[1] This compound is classified as causing severe skin burns and eye damage, and it may also cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE) Requirements
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Specific Recommendations | Regulatory Standards |
| Eye and Face Protection | Chemical goggles or safety glasses. A face shield is also recommended.[2] | 29 CFR 1910.133[2] |
| Hand Protection | Protective gloves are required. Always inspect gloves prior to use and use proper glove removal technique.[2][3] | 29 CFR 1910.138[2] |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin exposure.[2][4] Safety shoes are also recommended.[2] | 29 CFR 1910.136 (Foot Protection)[2] |
| Respiratory Protection | In case of inadequate ventilation or when dusts are generated, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4] Recommended filter types include P2 or for higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143).[3] | 29 CFR 1910.134[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to ensure safety and prevent contamination.
1. Preparation and Engineering Controls:
-
Ensure good ventilation in the work station.[2]
-
An emergency eye wash fountain and safety shower must be readily available in the immediate vicinity of any potential exposure.[2]
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[5]
-
Avoid contact with incompatible materials such as strong oxidizing agents.[2]
2. Handling the Compound:
-
Do not handle the compound until all safety precautions have been read and understood.[2]
-
Avoid all personal contact, including inhalation of dust, mist, or spray.[2][5]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
3. In Case of a Spill:
-
For minor spills, sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation.[2]
-
For major spills, evacuate the area and ensure adequate ventilation. Only qualified personnel equipped with suitable protective equipment should intervene.[2]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical advice.[2] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove all contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[2] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of the contents and container in accordance with licensed collector’s sorting instructions.[2]
-
One recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and a flue gas scrubber.[2][3]
-
Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[3]
-
Handle uncleaned containers as you would the product itself.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
